C16H21N3NaO6S
Description
Propriétés
Numéro CAS |
68728-47-2 |
|---|---|
Formule moléculaire |
C16H21N3NaO6S |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
sodium 4-[1-amino-2-[[carboxy-(4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl)methyl]amino]-2-oxoethyl]phenolate |
InChI |
InChI=1S/C16H21N3O6S.Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25); |
Clé InChI |
PJHSSZDLANLIDR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)[O-])C.[Na+] |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Amoxicillin USP RC D ; Amoxicillin Penicilloic Acid |
Origine du produit |
United States |
Sodium Amoxicilloate (C16H21N3NaO6S): Structural Characterization and Stability Implications
This technical guide provides an in-depth characterization of Sodium Amoxicilloate (CAS 68728-47-2), the chemical entity corresponding to the formula C16H21N3NaO6S .
Content Type: Technical Whitepaper Subject: Pharmaceutical Impurity Profiling & Degradation Chemistry Compound Identity: Amoxicillin Impurity D (Sodium Salt) / Sodium Amoxicilloate
Executive Summary
The chemical formula C16H21N3NaO6S identifies Sodium Amoxicilloate (also known as Amoxicilloic Acid Sodium Salt). It is the primary degradation product of the antibiotic Amoxicillin, resulting from the hydrolytic opening of the beta-lactam ring. In pharmaceutical development, this compound serves as a critical stability-indicating impurity and a known immunogenic determinant .
Unlike the parent drug, Sodium Amoxicilloate lacks antimicrobial activity due to the destruction of the pharmacophore (the beta-lactam ring). Its presence in formulations indicates loss of potency and increased risk of hypersensitivity reactions.
Chemical Identity and Structure
Nomenclature and Identifiers
| Parameter | Detail |
| Common Name | Sodium Amoxicilloate |
| Pharmacopeial Name | Amoxicillin Impurity D (EP/USP context) |
| CAS Number | 68728-47-2 |
| Molecular Formula | C16H21N3NaO6S (Note: Often denoted as the sodium salt adduct of the acid C16H21N3O6S) |
| Molecular Weight | 406.41 g/mol |
| IUPAC Name | Sodium (2R,4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylate |
Structural Analysis
The transition from Amoxicillin to Sodium Amoxicilloate involves a specific structural transformation:
-
Beta-Lactam Ring: Ruptured.[1] The highly strained amide bond breaks, relieving ring strain but destroying antibacterial efficacy.
-
Thiazolidine Ring: Remains intact.
-
Side Chain: The 2-amino-2-(4-hydroxyphenyl)acetyl group remains unchanged.
-
Ionic Character: The hydrolysis generates a free carboxylic acid group (forming a dicarboxylate species in basic conditions), which forms the sodium salt.
Formation Mechanism: The Hydrolysis Pathway
The formation of C16H21N3NaO6S is the dominant pathway for Amoxicillin degradation in aqueous solutions, particularly under alkaline conditions or in the presence of beta-lactamase enzymes.
Mechanistic Steps
-
Nucleophilic Attack: Hydroxide ions (
) or water molecules attack the carbonyl carbon of the beta-lactam ring. -
Ring Opening: The C-N bond cleaves, generating a secondary amine and a carboxylic acid group.
-
Salt Formation: In the presence of sodium ions (e.g., in buffered solutions or sodium salt formulations), the newly formed carboxylate stabilizes as Sodium Amoxicilloate.
Pathway Visualization
The following diagram illustrates the degradation of Amoxicillin into Sodium Amoxicilloate and subsequent breakdown products.
Figure 1: Degradation pathway showing the conversion of Amoxicillin to Sodium Amoxicilloate (C16H21N3NaO6S) via beta-lactam ring hydrolysis.
Physicochemical Properties & Stability
Solubility Profile
Sodium Amoxicilloate exhibits high water solubility compared to the zwitterionic parent compound (Amoxicillin Trihydrate).
-
Water: Highly Soluble (due to ionic carboxylate groups).
-
Organic Solvents: Poorly soluble in ethanol and acetonitrile.
-
Implication: This solubility difference is utilized in Reverse-Phase HPLC (RP-HPLC) methods, where the impurity elutes earlier (lower retention time) than the parent drug due to increased polarity.
Stability Factors
-
pH Sensitivity: The formation of this impurity is accelerated at pH > 7.0. Formulations must be buffered to slightly acidic ranges (pH 5.0–6.0) to minimize ring opening.
-
Temperature: Reaction follows pseudo-first-order kinetics; rate increases significantly with temperature (Arrhenius behavior).
-
Hygroscopicity: The sodium salt is hygroscopic, requiring storage under desiccant or nitrogen atmosphere (typically 2-8°C).
Analytical Profiling (Protocol)
To detect and quantify C16H21N3NaO6S in pharmaceutical samples, the following RP-HPLC protocol is the industry standard (aligned with EP/USP monographs).
HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm packing |
| Mobile Phase A | Phosphate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Detection | UV at 254 nm (Amide absorption) |
| Flow Rate | 1.0 mL/min |
| Retention Time | ~0.3 - 0.5 relative to Amoxicillin (Early eluting peak) |
Identification Workflow
-
Sample Prep: Dissolve formulation in Mobile Phase A.
-
Injection: Inject 20 µL of sample.
-
Separation: Run gradient elution (typically 95% A to 60% A over 20 mins).
-
Quantification: Calculate area % of the peak corresponding to Sodium Amoxicilloate (Relative Response Factor is typically ~1.0).
Biological and Safety Implications
Immunogenicity (Allergy)
Sodium Amoxicilloate is a major haptenic determinant .
-
Mechanism: The open beta-lactam ring exposes a reactive group that can covalently bind to serum proteins (e.g., albumin) to form penicilloyl-protein conjugates.
-
Consequence: These conjugates are the primary triggers for IgE-mediated anaphylaxis in penicillin-allergic patients.
-
Screening: This compound is often used in skin prick testing (as part of the Minor Determinant Mixture or Major Determinant) to diagnose penicillin allergy.
Pharmacological Inactivity
The intact beta-lactam ring is essential for binding to Penicillin-Binding Proteins (PBPs) in bacteria. Sodium Amoxicilloate cannot inhibit bacterial cell wall synthesis. Therefore, high levels of this impurity directly correlate with therapeutic failure .
References
-
PubChem. (2025).[2] Amoxicilloic Acid Sodium Salt (CID 122391256).[2] National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Amoxicillin Impurity D (CAS 68728-47-2).[1][3][4] Available at: [Link]
-
Nagy, N. M., et al. (2022). Heterogeneous Photocatalysis of Amoxicillin: Fate and Transformation. National Institutes of Health (PMC). Available at: [Link]
Sources
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- 2. Amoxycilloic Acid Sodium Salt | C16H20N3NaO6S | CID 122391256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Amoxicillin Related Compound D (50 mg) ((4S)-2-{[(R)-2-amino-2-(4-hydroxyphenyl)acetamido](carboxy)methyl}-5,5-dimethylthiazolidine-4-carboxylic acid, monosodium salt) | 68728-47-2 [chemicalbook.com]
Technical Monograph: Amoxicillin Impurity D Sodium Salt (CAS 68728-47-2)
[1][2][3]
Executive Summary
Amoxicillin Impurity D (Sodium Salt) , chemically identified as the sodium salt of amoxicillin penicilloic acid, represents the primary hydrolytic degradation product of the beta-lactam antibiotic amoxicillin. Its presence is a critical quality attribute (CQA) in pharmaceutical development due to its direct correlation with improper storage conditions (moisture/pH excursions) and its potential immunogenic implications. This guide provides a comprehensive technical analysis of its formation, synthesis, and characterization, designed for analytical scientists and formulation engineers.
Chemical Identity & Molecular Architecture[3]
Amoxicillin Impurity D is formed via the rupture of the strained beta-lactam ring. Unlike the parent API, which possesses a bicyclic penam nucleus, Impurity D features a thiazolidine ring with a free dicarboxylic acid tail (in the salt form, one or both may be ionized).
| Attribute | Specification |
| Common Name | Amoxicillin Impurity D (EP); Amoxicillin Related Compound D (USP) |
| Chemical Name | Sodium (4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylate |
| CAS Number | 68728-47-2 (Sodium Salt); 1642629-94-4 (Free Acid) |
| Molecular Formula | C₁₆H₂₀N₃NaO₆S |
| Molecular Weight | 405.40 g/mol |
| Stereochemistry | Retains the (2R) configuration at the side chain and (4S) at the thiazolidine ring.[1][2][3][4][5][6][7][8][9] |
| Solubility | Highly soluble in water; sparingly soluble in organic solvents (methanol, acetonitrile). |
Mechanistic Genesis: The Hydrolytic Pathway
The formation of Impurity D is the result of a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. This reaction is catalyzed by both acid and base, though the sodium salt is specifically the product of alkaline hydrolysis.
Degradation Mechanism
The high ring strain of the four-membered beta-lactam ring makes it an electrophilic "warhead." Hydroxide ions (
Figure 1: The hydrolytic degradation pathway of Amoxicillin leading to Impurity D. Note that further degradation (dashed line) leads to penilloic acid via decarboxylation.[8]
Synthesis & Isolation Protocol
To generate high-purity Impurity D for use as a Reference Standard (RS), a controlled alkaline hydrolysis is required. The key challenge is preventing the subsequent decarboxylation.
Experimental Workflow
Reagents: Amoxicillin Trihydrate (API), 0.1 N Sodium Hydroxide (NaOH), 0.1 N Hydrochloric Acid (HCl), Lyophilizer.
Step-by-Step Protocol:
-
Solubilization: Suspend 1.0 g of Amoxicillin Trihydrate in 10 mL of distilled water at 4°C (Ice bath). Rationale: Low temperature minimizes kinetic energy for secondary degradation.
-
Hydrolysis: Dropwise add 0.1 N NaOH while monitoring pH. Maintain pH between 8.5 and 9.0. Stir for 30–45 minutes. The solution will clarify as the sodium salt forms and the ring opens.
-
Quenching: Carefully adjust pH back to 7.0–7.5 using 0.1 N HCl. Critical: Do not acidify below pH 5.0, as this catalyzes decarboxylation to penilloic acid.
-
Isolation: Filter the solution through a 0.22 µm membrane to remove particulates.
-
Lyophilization: Freeze-dry the filtrate to obtain the amorphous white solid of Amoxicillin Impurity D Sodium Salt.
Analytical Characterization
Distinguishing Impurity D from the parent API and other degradants (like the dimer or penilloic acid) requires robust chromatography.
HPLC Method Parameters (EP/USP Aligned)
| Parameter | Condition |
| Column | C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile : Mobile Phase A (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 210 nm (Note: Impurity D has lower absorbance at 254 nm than Amoxicillin due to ring opening) |
| Retention Time (RT) | Amoxicillin (~8 min); Impurity D (~3–4 min, elutes earlier due to increased polarity from carboxyl groups). |
Mass Spectrometry (LC-MS) Profile
-
Ionization: ESI Positive/Negative Mode.
-
Parent Ion (Free Acid): [M+H]+ = 384.4 m/z.
-
Sodium Adducts: [M+Na]+ = 406.4 m/z.
-
Fragmentation: Loss of the side chain (hydroxyphenylglycine) is a common fragment.
Figure 2: Analytical workflow for the identification and quantification of Impurity D.
Regulatory & Safety Implications
Immunogenicity (The Hapten Hypothesis)
Impurity D contains a penicilloic acid moiety.[2] While less reactive than the intact beta-lactam ring, penicilloic acids can still act as haptens. They may bind to serum proteins (like albumin) via remaining reactive sites or through disulfide interchange at the thiazolidine sulfur, potentially triggering IgE-mediated hypersensitivity reactions in sensitized individuals.
Pharmacopoeial Limits
References
-
European Pharmacopoeia Commission. Amoxicillin Sodium Monograph 0577. European Directorate for the Quality of Medicines (EDQM).
-
United States Pharmacopeia (USP). Amoxicillin Related Compounds. USP-NF Online.
-
Naginchand, D. et al. (2014).[10] RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. ResearchGate.
-
Veeprho Pharmaceuticals. Amoxicillin EP Impurity D (Sodium Salt) Data Sheet.[1]
-
Deshpande, A. et al. (2011). Degradation pathways of Amoxicillin under stress conditions.[10][11][12] Journal of Pharmaceutical and Biomedical Analysis.[1]
Sources
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- 4. Amoxicillin synthesis - chemicalbook [chemicalbook.com]
- 5. alentris.org [alentris.org]
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- 12. akjournals.com [akjournals.com]
Mechanistic & Analytical Review: Beta-Lactam Ring Opening in Amoxicillin
[1][2]
Executive Summary
This technical guide deconstructs the degradation pathways of Amoxicillin, specifically focusing on the cleavage of the
Structural Vulnerability: The -Lactam "Warhead"
The efficacy of Amoxicillin relies on the high ring strain of the four-membered
The Two Primary Degradation Pathways
Researchers must distinguish between two distinct ring-opening mechanisms:
-
Intermolecular Hydrolysis (Pathway A):
-
Mechanism: Water or hydroxide ions attack the
-lactam carbonyl. -
Product: Amoxicilloic acid (open chain).
-
Mass Shift: +18 Da (Addition of H₂O).
-
Context: Dominant in acidic or highly alkaline solutions.
-
-
Intramolecular Aminolysis (Pathway B - The "Amoxicillin Anomaly"):
-
Mechanism: The free amino group (
) on the C7 side chain acts as an internal nucleophile, attacking the -lactam carbonyl. -
Product: Amoxicillin 2,5-diketopiperazine (DKP).
-
Mass Shift: 0 Da (Isomerization).
-
Context: Dominant in neutral to slightly basic conditions and high concentrations (suspensions). This is a critical quality attribute because DKP is often immunogenic.
-
Pathway Visualization
The following diagram illustrates the competing pathways and the subsequent degradation into Penilloic acid (via decarboxylation).
Figure 1: Competing degradation pathways of Amoxicillin. Note the mass difference in Amoxicilloic Acid (+18 Da) versus the isomeric DKP.
Kinetics & Thermodynamics
Understanding the pH-rate profile is essential for formulation stability.
-
Acidic Catalysis (pH < 4):
-
Protonation of the
-lactam nitrogen reduces the resonance stabilization of the amide bond, making the carbonyl carbon extremely electrophilic. -
Result: Rapid formation of Amoxicilloic acid, followed by decarboxylation to Penilloic acid.
-
-
Neutral/Weakly Basic (pH 6–8):
-
The side chain amine is unprotonated (pKa
7.4) and capable of nucleophilic attack. -
Result: Maximal formation of DKP. This is the "danger zone" for reconstituted suspensions.
-
-
Alkaline Catalysis (pH > 9):
-
Direct attack by
ions. -
Result: Rapid hydrolysis to Amoxicilloic acid.
-
Analytical Architecture: LC-MS/MS Strategy
Because Amoxicillin and its DKP degradant are isomers (isobaric at m/z 366), mass spectrometry alone cannot distinguish them without chromatographic separation.
Separation Protocol (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm).
-
Gradient: Steep gradient (5% to 60% B over 10 mins) is required to separate the polar Amoxicilloic acid (elutes early) from the parent and DKP.
Mass Spectrometry Transitions (MRM)
The following table summarizes the critical Multi-Reaction Monitoring (MRM) transitions for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism of Fragmentation | Retention Order |
| Amoxicilloic Acid | 384 | 323 | Decarboxylation + loss of amine | 1 (Earliest) |
| Amoxicillin | 366 | 349 | Loss of | 2 |
| Amoxicillin | 366 | 114 | Fragmentation of thiazolidine ring | 2 |
| Amoxicillin DKP | 366 | 160 | Cleavage of piperazine-2,5-dione | 3 (Latest) |
Technical Note: The m/z 160 fragment is highly characteristic of the DKP ring structure. While Amoxicillin can produce m/z 160, the ratio of 160/349 is significantly higher in the DKP spectra.
Analytical Workflow Visualization
Figure 2: LC-MS/MS workflow for resolving isobaric interference between Amoxicillin and DKP.
Experimental Protocol: Forced Degradation Study
To validate the stability-indicating nature of your analytical method, perform the following stress testing protocol. This is designed to generate 10-20% degradation, compliant with ICH Q1A(R2) guidelines.
Step 1: Stock Preparation
Dissolve Amoxicillin Trihydrate standard to a concentration of 1.0 mg/mL in Diluent (Water:Acetonitrile 80:20).
Step 2: Stress Conditions
| Stress Type | Reagent/Condition | Duration | Target Degradant |
| Acid Hydrolysis | Add 1.0 mL 0.1 N HCl to 1.0 mL Stock. Heat at 60°C. | 1-4 Hours | Amoxicilloic Acid, Penilloic Acid |
| Base Hydrolysis | Add 1.0 mL 0.1 N NaOH to 1.0 mL Stock. Ambient Temp. | 15-30 Mins | Amoxicilloic Acid (Rapid) |
| Neutral/Thermal | 1.0 mL Stock (No pH mod). Heat at 80°C. | 2-6 Hours | DKP (Primary) , Amoxicilloic Acid |
| Oxidative | Add 1.0 mL 3% | 1-2 Hours | Amoxicillin S-oxide (Sulfoxide) |
Step 3: Quenching & Analysis
-
Quench: Neutralize acid/base samples immediately after the time point (e.g., add equal volume of 0.1 N NaOH to the acid sample) to freeze the reaction.
-
Dilute: Dilute all samples to the linear range of the MS detector (typically 1-10 µg/mL).
-
Inject: 5 µL into the LC-MS/MS system using the parameters defined in Section 3.
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
De Baere, S., & De Wassenge, L. (2002). Liquid chromatography-tandem mass spectrometry for the quantification of amoxicillin and its major metabolites in pig tissues. [Link]
-
Nagele, E., & Moritz, R. (2005).[3] Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MSn and accurate mass determination by ESI TOF. Journal of the American Society for Mass Spectrometry.[1][4] [Link]
-
Gozlan, I., et al. (2013). Amoxicillin-diketopiperazine-2',5' in wastewater samples: The threat of the "silent" degradation product. [Link]
-
Deshpande, A.D., et al. (2004). Degradation of beta-lactam antibiotics.[1][5][6][7] Current Science. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance | MDPI [mdpi.com]
- 6. Deactivation and transformation products in biodegradability testing of beta-lactams amoxicillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Thermodynamic Stability & Kinetic Profiling of Amoxicillin Impurity D
Topic: Thermodynamic Stability of Amoxicillin Impurity D Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Quality Control Professionals
Executive Summary & Structural Identity
In the development of
Unlike kinetic impurities that may form transiently, Impurity D is the thermodynamically stable product resulting from the irreversible hydrolysis of the strained
Molecular Identity
-
Common Name: Amoxicilloic Acid (Amoxicillin Penicilloic Acid)[1][2]
-
Chemical Structure: (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[1][2][3]
-
Formation Mechanism: Nucleophilic attack on the carbonyl carbon of the
-lactam ring by water (hydrolysis) or hydroxide ions, leading to ring opening.
The Thermodynamic Landscape
The transition from Amoxicillin to Impurity D is driven by the release of ring strain energy inherent in the four-membered
Degradation Pathway Visualization
The following diagram illustrates the irreversible hydrolysis pathway converting Amoxicillin to Impurity D.
Kinetic Order and Rate Laws
The degradation of Amoxicillin to Impurity D in aqueous solution follows pseudo-first-order kinetics under constant pH and temperature conditions.
Where
- : Specific acid catalysis constant (dominant at pH < 2).
- : Solvent catalysis constant (water).
- : Specific base catalysis constant (dominant at pH > 8).
pH-Rate Profile
The stability profile is U-shaped. Amoxicillin exhibits maximum stability (minimum formation of Impurity D) in the pH range of 4.0 to 6.0 , coinciding with its zwitterionic isoelectric point.
Table 1: Comparative Stability Data (Aqueous Solution at 25°C)
| pH Condition | Dominant Mechanism | Relative Rate ( | Half-life ( |
| pH 1.2 (Gastric) | Acid Catalysis | High | ~ 2–4 Hours |
| pH 5.0 (Formulation) | Solvent Hydrolysis | Low (Baseline) | > 7 Days |
| pH 9.0 (Alkaline) | Base Catalysis | Very High | < 30 Minutes |
Note: Data derived from Arrhenius extrapolations and general
Activation Energy ( )
The hydrolysis reaction is temperature-dependent, following the Arrhenius equation. The activation energy (
Experimental Framework: Self-Validating Protocols
To rigorously assess the thermodynamic stability of a new formulation, researchers must employ a Stability-Indicating Method (SIM) . The following protocol ensures specificity for Impurity D amidst other degradants (e.g., dimers, diketopiperazines).
Forced Degradation Workflow
This workflow is designed to generate Impurity D intentionally to validate analytical separation.
Analytical Methodology (HPLC-UV)
To accurately quantify Impurity D, the following chromatographic conditions are recommended. This method separates the open-ring Impurity D (highly polar) from the parent Amoxicillin.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C8 or equivalent).
-
Mobile Phase A: Phosphate Buffer (pH 5.0).[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 97% A / 3% B
-
15 min: 80% A / 20% B
-
-
Detection: UV @ 230 nm (Amoxicillin) and 254 nm (Impurity D often has lower response, check relative response factor).
-
Retention Logic: Impurity D (dicarboxylic acid) is more polar than Amoxicillin and typically elutes earlier (RRT < 1.0) in reverse-phase systems.
Validation Check:
-
Resolution (
): Must be > 1.5 between Amoxicillin and Impurity D. -
Peak Purity: Use a Diode Array Detector (DAD) to ensure the Impurity D peak is spectrally homogeneous.
Mitigation Strategies
Based on the thermodynamic profile, the following strategies prevent the accumulation of Impurity D:
-
pH Control: Formulations must be buffered strictly between pH 4.5 and 5.5. Citrate or phosphate buffers are effective, but catalytic effects of buffer species should be evaluated.
-
Moisture Restriction: Since water is a reactant in the rate-limiting step (hydrolysis), lyophilized powders or low-water-activity suspensions are essential.
-
Temperature Management: Adhere to cold chain storage. An excursion to 40°C increases the reaction rate by approximately 4–5x (based on
).
References
-
Council of Europe. (2020). Amoxicillin Trihydrate Monograph. European Pharmacopoeia 10.0. Link
-
Gozlan, I., Rotstein, A., & Avisar, D. (2010).[6] Investigation of an amoxicillin oxidative degradation product formed under controlled environmental conditions. Environmental Chemistry. Link
-
Chadha, R., et al. (2003). Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry. Journal of Pharmacy and Pharmacology. Link
-
U.S. Pharmacopeial Convention. (2023). Amoxicillin: Organic Impurities. USP-NF.[7] Link
-
Nogueira, F., et al. (2021).[8] Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules. Journal of the Brazilian Chemical Society. Link
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- 5. Amoxicillin Alternative USP Method with HPLC - AppNote [mtc-usa.com]
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- 8. scielo.br [scielo.br]
Beyond the Peak: A Definitive Technical Guide to Amoxicillin vs. Impurity D
Executive Summary: The Criticality of the Beta-Lactam Ring
In the high-stakes arena of antibiotic development, the distinction between an Active Pharmaceutical Ingredient (API) and its degradation products is not merely a matter of purity—it is a matter of clinical efficacy and patient safety.
This guide dissects the relationship between Amoxicillin (the therapeutic agent) and Amoxicillin Impurity D (its primary degradation product). While they share a genetic chemical lineage, their biological behaviors are diametrically opposed. Amoxicillin relies on the tension of its beta-lactam ring to kill bacteria; Impurity D is the thermodynamic surrender of that ring, resulting in a molecule that is therapeutically inert yet immunologically dangerous.
This whitepaper provides the structural, functional, and analytical intelligence required to distinguish, quantify, and control these two entities.
Structural Divergence: The Chemistry of Inactivation
The defining difference between Amoxicillin and Impurity D lies in the integrity of the beta-lactam ring (the 4-membered cyclic amide).
Amoxicillin (The Active Pharmacophore)
Amoxicillin is a semi-synthetic aminopenicillin.[1][2] Its antibacterial activity is driven by the high ring strain of the beta-lactam ring fused to a thiazolidine ring. This strain makes the carbonyl carbon highly electrophilic, allowing it to acylate the active site serine of bacterial Penicillin-Binding Proteins (PBPs).
-
Chemical Core: 6-aminopenicillanic acid (6-APA) nucleus.
-
Key Feature: Intact Beta-Lactam Ring.
-
Molecular Formula:
[2][3]
Impurity D (The Thermodynamic Sink)
Impurity D, pharmacopoeially identified as Amoxicillin Penicilloic Acid , is formed via the hydrolysis of the beta-lactam ring.[1] The ring opens to form a free carboxylic acid and a secondary amine, relieving the ring strain.
-
Chemical Name (Ph. Eur.): (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid.[4][5][6]
-
Key Feature: Open Beta-Lactam Ring (Hydrolyzed).[1]
-
Molecular Formula:
(Note the addition of ).
The Degradation Pathway (Visualization)
The following diagram maps the irreversible transformation of Amoxicillin into Impurity D, highlighting the hydrolytic trigger.
Caption: Figure 1. The hydrolytic degradation pathway converting Amoxicillin to Impurity D (Penicilloic Acid).[1]
Functional Consequence: Efficacy vs. Toxicity
Why does this structural change matter? The opening of the ring shifts the molecule from a "bullet" to a "hapten."
Mechanism of Action (Amoxicillin)
-
Target: Bacterial Transpeptidases (PBPs).
-
Action: The beta-lactam ring mimics the D-Ala-D-Ala terminus of peptidoglycan precursors.[7] It covalently binds to the enzyme, inhibiting cell wall synthesis.
-
Result: Bacterial lysis (Bactericidal).
Mechanism of Toxicity (Impurity D)
-
Target: Host Immune System.
-
Action: Impurity D (Penicilloic Acid) lacks the electrophilicity to bind PBPs, rendering it antibacterially inactive . However, the newly exposed carboxylic acid and peptide groups can act as haptens . They can covalently bind to serum proteins (like albumin) to form immunogenic conjugates.
-
Result: These conjugates are the primary determinants of Type I Hypersensitivity reactions (Anaphylaxis) in penicillin-allergic patients.
Analytical Protocol: Separation and Quantification
Distinguishing Amoxicillin from Impurity D requires robust chromatography. Because Impurity D possesses an additional free carboxylic acid (from the ring opening), its polarity and pKa profile differ from the parent drug.
The Separation Logic
In Reversed-Phase HPLC (RP-HPLC) at acidic pH (typically pH 5.0), the ionization states control retention.
-
Amoxicillin: Zwitterionic.
-
Impurity D: Contains two carboxylic acid groups.[3][8][9] At pH 5.0, it is more polar than the parent compound in certain conformations, yet interaction with the stationary phase often results in Impurity D eluting after Amoxicillin in standard Ph. Eur. gradient methods due to specific hydrophobic interactions of the open chain conformation.
Standardized Experimental Protocol (HPLC)
Based on European Pharmacopoeia and validated industry standards.
Objective: Quantify Impurity D levels relative to Amoxicillin API.
| Parameter | Specification | Causality / Rationale |
| Column | C18 or C8 (e.g., Zorbax SB-C8), 250 mm x 4.6 mm, 5 µm | C8 offers optimal selectivity for the polar/non-polar balance of beta-lactams. |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 5.[10]0) | pH 5.0 ensures stability of Amoxicillin (unstable at high/low pH) and reproducible ionization. |
| Mobile Phase B | Acetonitrile : Buffer (95:5) | Acetonitrile provides the elution strength required for the gradient. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for optimal Van Deemter efficiency on 5 µm particles. |
| Detection | UV at 230 nm | 230 nm captures the absorption of the amide bonds and the aromatic ring; minimizes solvent cutoff noise. |
| Injection Volume | 20 - 50 µL | Higher volume needed for trace impurity detection (LOD/LOQ). |
Gradient Program:
-
0-5 min: Isocratic (Low %B) to elute early polar impurities.
-
5-25 min: Linear ramp to High %B to elute Amoxicillin and then Impurity D.
-
Note: In this system, Impurity D typically elutes AFTER Amoxicillin (Relative Retention Time ~ 2.0 - 4.0 depending on exact column chemistry).
Self-Validating System Check
To ensure the assay is valid before releasing results, verify:
-
Resolution (
): > 2.0 between Amoxicillin and nearest peak. -
Tailing Factor: < 1.5 for the Amoxicillin peak (Beta-lactams are prone to tailing due to silanol interactions; high tailing indicates column aging).
-
Sensitivity: Signal-to-Noise (S/N) > 10 for the Impurity D standard at the reporting threshold (0.05%).
Comparative Data Summary
The following table synthesizes the critical technical differences for quick reference.
| Feature | Amoxicillin (API) | Impurity D (Penicilloic Acid) |
| CAS Number | 26787-78-0 | 68728-47-2 (Sodium salt form) |
| Molecular Weight | 365.4 g/mol | 383.4 g/mol (+18 Da for |
| Structure | Fused Beta-Lactam/Thiazolidine | Open Chain / Thiazolidine |
| Antibacterial Activity | High (Bactericidal) | None (Inactive) |
| Immunogenicity | Low (unless degraded) | High (Major Antigenic Determinant) |
| Origin | Synthetic Manufacturing | Hydrolytic Degradation (Storage/pH) |
| HPLC Elution | Primary Peak | Late Eluting Peak (Method Dependent) |
| Regulatory Limit | N/A (Main Component) |
References
-
European Pharmacopoeia (Ph.[13][14][15] Eur.) . Amoxicillin Trihydrate Monograph. Verified standard for impurity nomenclature and limits.
-
United States Pharmacopeia (USP). Amoxicillin and Amoxicillin Impurity D (Related Compound D).
-
BenchChem. Amoxicillin Impurity D Structure and Formation Mechanism.
-
National Center for Biotechnology Information (PubChem).
-
Agilent Technologies. Analysis of Amoxicillin and Impurities on Agilent 1220 Infinity LC System.
-
Gollapalli, N. R., et al.RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance.
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- 4. allmpus.com [allmpus.com]
- 5. alentris.org [alentris.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]
- 8. Amoxicillin Ttrihydrate | C16H25N3O8S | CID 21960594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. tlcstandards.com [tlcstandards.com]
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- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Weight Calculation of Amoxicillin Degradants
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the calculation and experimental verification of the molecular weights of amoxicillin degradation products. It moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind analytical choices, ensuring a robust and scientifically sound approach.
Introduction: The Imperative of Degradant Analysis
Amoxicillin, a cornerstone β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring.[1][2][3] This process leads to the formation of various transformation products, or degradants. The identification and characterization of these degradants are critical for several reasons:
-
Efficacy: Degradation reduces the concentration of the active pharmaceutical ingredient (API), potentially compromising therapeutic effectiveness.
-
Safety: Degradants may be inactive, possess reduced antimicrobial activity, or in some cases, exhibit toxicity or act as allergens.[2]
-
Regulatory Compliance: Regulatory bodies worldwide mandate the identification and quantification of impurities and degradants in pharmaceutical products to ensure patient safety.
Accurate molecular weight determination is the first and most crucial step in the structural elucidation of these unknown compounds. This guide details the theoretical calculation and the empirical verification of the molecular weights of key amoxicillin degradants.
Section 1: The Chemistry of Amoxicillin Degradation
The instability of amoxicillin is primarily attributed to the four-membered β-lactam ring, which is susceptible to nucleophilic attack, especially by water (hydrolysis). The degradation pathway is pH-dependent and can lead to several key products.[4]
The primary hydrolytic degradation pathway begins with the opening of the β-lactam ring to form Amoxicilloic Acid.[2][3] This intermediate is generally unstable and can undergo further intramolecular reactions.[2] One significant subsequent product is the more stable Amoxicillin Diketopiperazine, formed through an intramolecular condensation.[2] Another potential transformation from amoxicilloic acid involves decarboxylation to form Amoxicillin Penilloic Acid.[3][4][5]
Key Degradation Products:
-
Amoxicilloic Acid: The initial product of β-lactam ring hydrolysis.
-
Amoxicillin Diketopiperazine: A major, more stable rearrangement product.[5][6][7]
-
Amoxicillin Penilloic Acid: A product formed via decarboxylation.[3][5]
Below is a diagram illustrating the primary hydrolytic degradation pathway of amoxicillin.
Caption: Primary hydrolytic degradation pathway of Amoxicillin.
Section 2: Theoretical Molecular Weight Calculation
The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. To perform this calculation, two pieces of information are essential:
-
The Molecular Formula , which specifies the number of atoms of each element in one molecule of the substance.
-
The Standard Atomic Weight of each element.[8]
For the purpose of these calculations, we will use the following standard atomic weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.06 u
Calculation Methodology:
The molecular weight is calculated using the formula:
MW = Σ (Number of atoms of element * Atomic weight of element)
Example: Amoxicillin
-
Calculation:
-
C: 16 * 12.011 = 192.176
-
H: 19 * 1.008 = 19.152
-
N: 3 * 14.007 = 42.021
-
O: 5 * 15.999 = 79.995
-
S: 1 * 32.06 = 32.060
-
Total Molecular Weight = 365.404 g/mol
-
Data Summary: Amoxicillin and Its Degradants
The table below summarizes the molecular formulas and calculated molecular weights for amoxicillin and its primary degradants. This serves as a quick reference for analytical method development and data interpretation.
| Compound Name | Molecular Formula | Calculation Breakdown | Calculated Molecular Weight ( g/mol ) |
| Amoxicillin | C₁₆H₁₉N₃O₅S[9][10] | (1612.011) + (191.008) + (314.007) + (515.999) + (132.06) | 365.40 |
| Amoxicilloic Acid | C₁₆H₂₁N₃O₆S[12][13][14] | (1612.011) + (211.008) + (314.007) + (615.999) + (132.06) | 383.42 |
| Amoxicillin Diketopiperazine | C₁₆H₁₉N₃O₅S[6][7][15] | (1612.011) + (191.008) + (314.007) + (515.999) + (132.06) | 365.40 |
| Amoxicillin Penilloic Acid | C₁₅H₂₁N₃O₄S[16] | (1512.011) + (211.008) + (314.007) + (415.999) + (132.06) | 343.41 |
Note: Amoxicillin and its diketopiperazine derivative are isomers, meaning they share the same molecular formula and thus the same molecular weight, but differ in their structural arrangement.
Section 3: Experimental Verification: A Core LC-MS/MS Workflow
While theoretical calculations are fundamental, empirical verification is non-negotiable for definitive identification. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique for this purpose.[17][18][19] It offers both the chromatographic separation of compounds in a mixture and the high-resolution mass analysis required to confirm their molecular weights.
Causality Behind the Choice of LC-MS/MS:
-
LC Separation: A stressed amoxicillin sample is a complex mixture. The HPLC component separates the parent drug from its various degradants based on their physicochemical properties (e.g., polarity), allowing for individual analysis.
-
MS Identification: The mass spectrometer ionizes the separated compounds and measures their mass-to-charge ratio (m/z). For singly charged ions ([M+H]⁺), this value directly corresponds to the protonated molecular weight, providing powerful confirmation of the calculated values.
-
MS/MS for Specificity: Tandem MS (MS/MS) adds a layer of structural confirmation by fragmenting the parent ion and analyzing its product ions, creating a unique "fingerprint" for each compound.
Experimental Protocol: A Self-Validating System
This protocol outlines a robust workflow designed for the identification of amoxicillin degradants.
1. Sample Preparation (Forced Degradation):
-
Objective: To intentionally degrade amoxicillin to generate the degradants of interest.
-
Hydrolytic Stress:
- Prepare a 1 mg/mL solution of Amoxicillin Reference Standard in a 1:1 mixture of acetonitrile and water.
- Divide the solution into three aliquots: Acidic, Basic, and Neutral.
- To the 'Acidic' aliquot, add 0.1 M Hydrochloric Acid.
- To the 'Basic' aliquot, add 0.1 M Sodium Hydroxide.
- Leave the 'Neutral' aliquot as is.
- Incubate all samples at 60°C for 24 hours. Neutralize the acidic and basic samples before analysis.
- Prepare an undegraded 'Control' sample by dissolving amoxicillin in the mobile phase just before injection.
2. LC-MS/MS Method Parameters:
-
Rationale: These parameters are chosen to achieve good chromatographic resolution and sensitive detection of the target analytes. A C18 column is a versatile choice for separating compounds of moderate polarity like amoxicillin and its degradants.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent separation efficiency for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for eluting compounds from the C18 column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |
| Gradient | 5% B to 95% B over 10 min | A gradient ensures that both polar and less polar compounds are eluted effectively. |
| Injection Volume | 5 µL | A small volume to prevent column overloading. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for these molecules. Positive mode will generate protonated molecules [M+H]⁺. |
| MS Scan Mode | Full Scan (m/z 100-500) | To detect all potential parent ions in the expected mass range. |
| MS/MS Scan | Product Ion Scan | Triggered for the expected m/z of amoxicillin and its degradants (e.g., 366.1, 384.1, 344.1). |
3. Data Analysis and Interpretation:
-
Extract Ion Chromatograms (EICs): For each theoretically calculated protonated mass ([M+H]⁺), extract the corresponding chromatogram. For example, to find Amoxicilloic Acid (MW 383.42), create an EIC for m/z 384.12.
-
Confirm Retention Time: Compare the chromatograms of the stressed samples to the control. The peak for amoxicillin (m/z 366.11) should decrease in the stressed samples, while new peaks corresponding to the degradants should appear.
-
Verify Mass Accuracy: The high-resolution mass spectrometer should provide a measured mass that is within a very narrow tolerance (typically <5 ppm) of the theoretical mass of the protonated molecule.
-
Analyze MS/MS Spectra: The fragmentation pattern observed in the MS/MS scan provides the final piece of evidence for structural confirmation.
The following diagram illustrates this experimental workflow.
Caption: A streamlined workflow for degradant identification using LC-MS/MS.
Conclusion
The rigorous analysis of amoxicillin degradants is a fundamental requirement in modern drug development and quality control. This guide establishes a comprehensive methodology that integrates theoretical molecular weight calculations with a robust, self-validating LC-MS/MS workflow. By understanding the chemistry of degradation and applying sound analytical principles, researchers can confidently identify and characterize these critical compounds, ensuring the safety, quality, and efficacy of pharmaceutical products.
References
-
Title: Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment Source: Tel Aviv University Research Repository URL: [Link]
-
Title: New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater Source: PubMed URL: [Link]
-
Title: AMOXIL (amoxicillin) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Possible pathways of amoxicillin degradation. Source: ResearchGate URL: [Link]
-
Title: Suggested degradation pathway of AMX in an aqueous medium. Source: ResearchGate URL: [Link]
-
Title: Amoxicillin | The Merck Index Online Source: Royal Society of Chemistry URL: [Link]
-
Title: Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment Source: PubMed URL: [Link]
-
Title: Amoxicillin-degradation products formed under controlled environmental conditions: Identification and determination in the aquatic environment | Request PDF Source: ResearchGate URL: [Link]
-
Title: Amoxicillin Alpha Penicilloic Acid Source: Veeprho URL: [Link]
-
Title: Amoxicilloic acid | C16H21N3O6S Source: PubChem URL: [Link]
-
Title: Amoxicillin penicilloic acid | C16H21N3O6S Source: PubChem URL: [Link]
-
Title: Analytical Studies of Amoxicillin and Erythromycin by LC-MS/MS, in Environmental and Waste Waters in Central Scotland Source: Glasgow Caledonian University URL: [Link]
-
Title: Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts Source: PMC URL: [Link]
-
Title: Mechanism of Amoxicillin Degradation in Water Treated by Atmospheric-Pressure Air Microplasma Source: IEEE Xplore URL: [Link]
-
Title: Degradation pathway of amoxicillin. Source: ResearchGate URL: [Link]
-
Title: amoxicilloic acid dimer Source: Allmpus URL: [Link]
-
Title: LCMS-IT-TOF Analysis of Amoxicillin Source: Jenck URL: [Link]
-
Title: Amoxicillin Penilloic Acid | CAS# 1356020-01-3 Source: Symtera Analytics URL: [Link]
-
Title: Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry Source: Scholarship @ Claremont URL: [Link]
-
Title: Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma Source: MDPI URL: [Link]
-
Title: CHNOS molar mass Source: WebQC.org URL: [Link]
-
Title: Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF Source: Shimadzu URL: [Link]
-
Title: Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs Source: Vedantu URL: [Link]
-
Title: Standard Atomic Weights Source: Commission on Isotopic Abundances and Atomic Weights URL: [Link]
-
Title: Atomic Mass for all the elements in the Periodic Table Source: periodictable.me URL: [Link]
-
Title: Atomic Masses of First 30 Elements Source: Scribd URL: [Link]
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Introduction: The Stability Challenge of a Cornerstone Antibiotic
An In-Depth Technical Guide to Identifying Amoxicillin Hydrolysis Products in Solution
Amoxicillin, a broad-spectrum β-lactam antibiotic, remains a pillar of modern medicine for treating a vast array of bacterial infections.[1] Its efficacy, however, is intrinsically linked to its chemical integrity, specifically that of its four-membered β-lactam ring. This strained ring is the molecule's reactive center, essential for inhibiting bacterial cell wall synthesis, but it is also its greatest vulnerability.[1][2] The β-lactam ring is highly susceptible to hydrolysis, a chemical breakdown process in the presence of water, which cleaves the ring and renders the antibiotic inactive.[3]
This degradation poses a significant challenge for drug development, formulation, and quality control. The formation of hydrolysis products not only signifies a loss of potency but also introduces new chemical entities that must be identified, quantified, and assessed for potential toxicity. Therefore, ensuring patient safety and therapeutic efficacy mandates the use of robust, validated analytical methods that can accurately measure the parent drug in the presence of its degradation products. Such a method is known as a stability-indicating method (SIM), and its development is a critical regulatory requirement.[1]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, investigate, and identify the hydrolysis products of amoxicillin. We will delve into the underlying chemistry of its degradation, detail the strategic application of forced degradation studies, and present a multi-faceted analytical workflow for the unambiguous identification and characterization of these critical species.
Chapter 1: The Chemical Landscape of Amoxicillin Hydrolysis
The hydrolysis of amoxicillin is not a single reaction but a cascade of events heavily influenced by the pH of the solution.[4][5] The fundamental mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its cleavage.[6] This initial step inactivates the antibiotic and gives rise to the primary hydrolytic product, amoxicilloic acid.
-
Acidic Hydrolysis : Under acidic conditions, the primary degradation pathway begins with the opening of the β-lactam ring to form amoxicilloic acid (also known as amoxicillin penicilloic acid).[3][7] This product is itself unstable and can undergo subsequent decarboxylation (loss of a CO2 molecule) to yield stereoisomers of amoxicillin penilloic acid.[7]
-
Alkaline Hydrolysis : In alkaline environments (e.g., a solution with a pH above 7), the hydrolysis is significantly accelerated.[3] The hydroxide ion acts as a potent nucleophile, rapidly attacking the β-lactam ring to form amoxicilloic acid.[6][8] Studies have shown amoxicillin to be highly susceptible to alkaline conditions, with significant degradation occurring even in mildly basic solutions.[9]
-
Neutral Hydrolysis : At or near neutral pH, the degradation is slower but more complex. While amoxicilloic acid is still a key product, other pathways become more prominent, including intramolecular reactions. This can lead to the formation of amoxicillin 2',5'-diketopiperazine, a product resulting from the cyclization between the side-chain amino group and the cleaved β-lactam ring.[4][10] Over extended periods, these initial products can further degrade into a multitude of smaller, more polar compounds.[4]
Chapter 2: Generating the Evidence - Forced Degradation Studies
To develop a trustworthy stability-indicating method, one must first prove it can separate the active drug from its potential degradation products. The challenge is that these products may not be present in a fresh drug sample. Therefore, we perform forced degradation (or stress testing) studies, intentionally subjecting the drug to harsh conditions to generate these degradants in a controlled manner.[1][11] This process is a cornerstone of method development and validation as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[12]
The causality behind this approach is straightforward: by creating a complex mixture of the parent drug and its key degradation products, we can challenge our analytical method to prove its specificity. If the method can resolve and quantify amoxicillin in this "worst-case" scenario, we can be confident in its ability to do so for samples undergoing degradation under normal storage conditions.
Experimental Protocol: A Self-Validating Forced Degradation Study
This protocol outlines a typical forced degradation study for amoxicillin, designed to produce its primary hydrolytic and oxidative degradants.
Objective: To generate a comprehensive set of amoxicillin degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
Amoxicillin Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 0.015 M[8]
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
Class A volumetric flasks, pipettes
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of amoxicillin (e.g., 1 mg/mL) in a suitable solvent, such as a mix of 0.01 M potassium dihydrogen phosphate buffer (pH 5.0) and methanol (8:2 v/v).[8]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at room temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).[8]
-
At the end of the incubation, carefully neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final target concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).[8]
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a sealed vial.
-
Heat in a water bath or oven at a specified temperature (e.g., 80°C) for several hours.
-
Cool the solution to room temperature and dilute to the final concentration.
-
-
Control Samples:
-
Prepare an unstressed control sample by diluting the stock solution to the final concentration.
-
Prepare a blank sample containing only the diluent and stress-inducing reagents (e.g., neutralized acid/base) to identify any potential artifacts.
-
Self-Validation Checkpoint: The goal is to achieve partial degradation, typically 10-30%. If degradation is too extensive or too little, adjust the stress condition (time, temperature, or reagent concentration) accordingly. This ensures that both the parent drug and its major degradation products are present in sufficient quantities for method development.
Chapter 3: The Analytical Toolkit for Identification and Quantification
A single analytical technique is rarely sufficient for the complete characterization of degradation products. A multi-faceted approach, leveraging the strengths of chromatography for separation and spectroscopy for identification, is essential for unambiguous results.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is the workhorse for separating amoxicillin from its hydrolysis products in a complex mixture.[13] A reversed-phase (RP-HPLC) method is almost universally employed for this purpose.
Expertise & Causality: The choice of a C18 (octadecylsilyl) column is standard because its nonpolar stationary phase provides effective retention and separation of the relatively polar amoxicillin and its even more polar degradants (like amoxicilloic acid).[8] The mobile phase typically consists of a slightly acidic buffer (e.g., phosphate buffer at pH 4.4-5.0) and an organic modifier like methanol or acetonitrile.[3] Maintaining a slightly acidic pH is crucial; it suppresses the ionization of the carboxylic acid groups on both amoxicillin and its degradants, leading to better-retained, sharper peaks and improved chromatographic performance.
Experimental Protocol: A Stability-Indicating HPLC-UV Method
Objective: To separate and quantify amoxicillin in the presence of its forced degradation products.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector | Standard configuration for pharmaceutical analysis. A PDA detector is invaluable as it provides spectral data to assess peak purity. |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[3] | Industry standard for this separation, providing good resolution and peak shape. |
| Mobile Phase | Phosphate Buffer (e.g., 0.01 M KH₂PO₄, pH 5.0) and Methanol (95:5 v/v).[8][14] | The buffered aqueous phase controls analyte ionization, while methanol provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min[3] | A typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30°C[3] | Controlled temperature ensures reproducible retention times. |
| Autosampler Temp. | 4°C[3] | Crucial for preventing further degradation of the prepared samples while they await injection. |
| Injection Volume | 20 µL[3] | A standard volume; can be adjusted based on sample concentration and detector sensitivity. |
| Detection | UV at 230 nm[3] | Amoxicillin and its key degradants exhibit strong absorbance at this wavelength. |
Trustworthiness - System Suitability: Before analyzing samples, the system's performance must be verified. A system suitability solution (containing amoxicillin and a known impurity or degradation product) is injected. Acceptance criteria are set for key parameters like:
-
Resolution (Rs): Must be > 2.0 between amoxicillin and the closest eluting peak.
-
Tailing Factor (T): Should be < 2.0 for the amoxicillin peak.
-
Relative Standard Deviation (RSD): Must be < 2.0% for the peak area from replicate injections.
Mass Spectrometry (MS): Unveiling Molecular Identities
While HPLC separates the components, Mass Spectrometry provides the data needed for identification. When coupled with HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures.[15]
Expertise & Causality: Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that keeps the fragile molecules intact, allowing for the detection of the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements.[16] This accuracy allows for the confident determination of the elemental composition (empirical formula) of a compound, which is a critical step in identifying an unknown degradation product. Further fragmentation of the molecular ion (MS/MS) provides structural clues that help piece together the molecule's identity.[10]
Data Presentation: Expected Hydrolysis Products of Amoxicillin
| Compound Name | Common Abbreviation | Molecular Formula | Exact Mass [M+H]⁺ |
| Amoxicillin | AMX | C₁₆H₁₉N₃O₅S | 366.1118 |
| Amoxicilloic Acid | ADP1/2 | C₁₆H₂₁N₃O₆S | 384.1224 |
| Amoxicillin Penilloic Acid | ADP4/5 | C₁₅H₁₉N₃O₄S | 340.1118 |
| Amoxicillin 2',5'-diketopiperazine | ADP8/9 | C₁₆H₁₉N₃O₄S | 366.1118 |
(Note: The exact mass of Diketopiperazine is identical to the parent amoxicillin, as it is an isomer. Their separation must be achieved chromatographically.)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
For novel or structurally complex degradation products, where MS data may be ambiguous, NMR spectroscopy is the ultimate tool for definitive structure elucidation.[17]
Expertise & Causality: NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) within a molecule.[18] By analyzing chemical shifts, coupling constants, and through-space correlations (in 2D NMR experiments), a complete and unambiguous 3D structure of a molecule can be determined. While not a routine quality control tool due to its lower sensitivity and higher complexity compared to LC-MS, it is indispensable for the reference standard characterization of newly discovered degradation products.[10][19]
Chapter 4: An Integrated Workflow for Unambiguous Identification
This workflow demonstrates a self-validating system. The initial HPLC-UV method, developed using the stressed samples, proves its stability-indicating capability. The subsequent LC-MS analyses provide strong evidence for the identities of the observed degradation peaks. For any critical or novel product, isolation and NMR analysis provide the final, irrefutable confirmation.
Conclusion
The hydrolytic degradation of amoxicillin is a critical factor influencing its efficacy and safety. A thorough understanding of its pH-dependent degradation pathways is fundamental for developing stable pharmaceutical formulations and robust quality control strategies. The primary hydrolysis products—amoxicilloic acid, amoxicillin penilloic acid, and amoxicillin 2',5'-diketopiperazine—must be effectively monitored.
A scientifically rigorous approach, beginning with forced degradation studies and employing an integrated analytical toolkit of HPLC, MS, and NMR, is non-negotiable for the unambiguous identification of these products. This multi-technique workflow not only satisfies regulatory requirements for stability-indicating methods but also embodies the principles of scientific integrity, ensuring that the medicines delivered to patients are both potent and safe throughout their shelf life.
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Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). MDPI. [Link]
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Development of a Validated Stability Indicating Method for Quantification of Amoxicillin, Clarithromycin and Lansoprazole in Bulk and Pharmaceutical Dosage form by RP-HPLC. (2021). ijap.org. [Link]
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Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures. (n.d.). Ovid. [Link]
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Behavior of amoxicillin in wastewater and river water: identification of its main transformation products by liquid chromatography/electrospray quadrupole time-of-flight mass spectrometry. (2013). IMDEA AGUA. [Link]
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New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. (2016). PubMed. [Link]
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RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. (2014). ResearchGate. [Link]
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The Mechanisms of Catalysis by Metallo β-Lactamases. (n.d.). PMC - NIH. [Link]
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Papers of the month - Fighting antimicrobial resistance: new insights into the hydrolysis of the antibiotic amoxicillin. (2023). BAM. [Link]
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Penicilloic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS n and accurate mass determination by ESI TOF. (2005). ACS Publications. [Link]
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Application Notes and Protocols for the Chromatographic Separation of Amoxicillin Impurities
Introduction: The Criticality of Amoxicillin Purity
Amoxicillin, a cornerstone of antibacterial therapy, is a semi-synthetic β-lactam antibiotic widely prescribed for its broad spectrum of activity.[1] However, its chemical structure, particularly the strained β-lactam ring, renders it susceptible to degradation under various conditions, including hydrolysis and oxidation.[1] This degradation, along with potential byproducts from the manufacturing process, can lead to the formation of numerous impurities. The presence of these impurities, even in minute quantities, can impact the drug's safety and efficacy. Therefore, regulatory bodies worldwide mandate strict control over the impurity profile of amoxicillin.[2]
This comprehensive guide provides a detailed exploration of the chromatographic conditions essential for the robust separation and quantification of amoxicillin and its related substances. We will delve into the scientific rationale behind method development, offer detailed protocols based on established pharmacopeial methods and current research, and provide insights to empower researchers, scientists, and drug development professionals in their quality control endeavors.
Pillar 1: The Science of Separation - Choosing Your Chromatographic Conditions
The successful separation of amoxicillin from its structurally similar impurities is a nuanced process that hinges on the careful selection of several key chromatographic parameters. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique due to its sensitivity and ability to resolve complex mixtures.[3]
The Stationary Phase: C8 vs. C18 Columns
The choice of the stationary phase is fundamental to achieving the desired selectivity. For amoxicillin and its related compounds, octadecylsilane (C18) and octylsilane (C8) bonded silica are the most common choices.
-
C18 Columns: These columns offer high hydrophobicity, providing excellent retention for a wide range of compounds. They are particularly useful when analyzing amoxicillin in combination with other drugs, such as clavulanate.[3][4][5]
-
C8 Columns: C8 columns are less hydrophobic than their C18 counterparts. This characteristic is often advantageous for the separation of amoxicillin impurities as listed in the European Pharmacopoeia, providing a different selectivity that can be crucial for resolving closely related compounds.[6][7][8]
The selection between C8 and C18 is not merely a matter of preference but a strategic choice based on the specific impurities of interest and the overall separation goals.
The Mobile Phase: A Symphony of pH, Buffer, and Organic Modifier
The mobile phase composition is arguably the most critical factor in controlling the retention and resolution of amoxicillin and its impurities.
-
pH Control and Buffering: Amoxicillin and many of its impurities are ionizable compounds. Therefore, precise control of the mobile phase pH is paramount. A pH around 5.0 is frequently employed, as it helps to maintain the analytes in a consistent ionization state, leading to reproducible retention times and improved peak shapes.[1][5][8][9] Phosphate buffers are the workhorse for this purpose due to their suitable buffering capacity in this pH range.[9][10][11][12][13]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used to modulate the elution strength of the mobile phase. Acetonitrile is often preferred for its lower viscosity and UV transparency. The choice and concentration of the organic modifier directly impact the retention times of the analytes.
-
Gradient Elution: Due to the wide range of polarities among amoxicillin and its numerous impurities, an isocratic elution (constant mobile phase composition) is often insufficient to achieve a complete separation within a reasonable timeframe. A gradient elution, where the concentration of the organic modifier is increased over time, is typically necessary to elute the more retained impurities while maintaining good resolution of the early-eluting peaks.[6][14]
Detection: Illuminating the Impurities
Ultraviolet (UV) detection is the standard for the analysis of amoxicillin and its impurities. The choice of wavelength is important for achieving adequate sensitivity for all compounds of interest. Common wavelengths include:
-
230 nm: Often used for good overall response to amoxicillin and many of its related substances.[8]
-
215 nm and 220 nm: Can provide enhanced sensitivity for certain impurities, especially when analyzing amoxicillin in combination with clavulanic acid.[3][4][5]
-
254 nm: A common wavelength used in pharmacopeial methods.[15]
A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.[16]
Pillar 2: Trustworthy Protocols for Impurity Profiling
The following protocols are designed to be robust and self-validating, incorporating principles from established pharmacopeial methods and peer-reviewed literature. A crucial aspect of ensuring the trustworthiness of these methods is the performance of forced degradation studies. Subjecting amoxicillin to stress conditions (acid, base, oxidation, heat, and light) helps to generate potential degradation products and demonstrates the stability-indicating nature of the analytical method.[1][5][17]
Workflow for Method Development and Validation
The development and validation of a stability-indicating HPLC method for amoxicillin impurities follows a logical progression.
Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.
Protocol 1: European Pharmacopoeia (EP) Based Method for Related Substances
This method is adapted from the principles outlined in the European Pharmacopoeia for the separation of amoxicillin and its specified impurities.[10]
Chromatographic Conditions
| Parameter | Specification |
| Column | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
Table 1: Gradient Program for EP-Based Method
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 95 | 5 |
| 20 | 75 | 25 |
| 25 | 75 | 25 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Solutions Preparation
-
Mobile Phase A: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water, adjust the pH to 5.0 with a dilute potassium hydroxide solution.
-
Sample Solution: Accurately weigh and dissolve about 25 mg of amoxicillin in Mobile Phase A to obtain a concentration of 0.5 mg/mL.
-
Reference Solution: Prepare a solution of amoxicillin reference standard at the same concentration as the sample solution.
Protocol 2: USP-Based Method for Organic Impurities
This protocol is based on the principles described in the United States Pharmacopeia (USP) for the analysis of amoxicillin impurities.[9][11]
Chromatographic Conditions
| Parameter | Specification |
| Column | L1 (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 2.72 g/L of monobasic potassium phosphate, pH 5.0 ± 0.1 |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 50 µL |
Table 2: Gradient Program for USP-Based Method
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 92 | 8 |
| 10 | 92 | 8 |
| 35 | 0 | 100 |
| 50 | 0 | 100 |
| 52 | 92 | 8 |
| 65 | 92 | 8 |
Solutions Preparation
-
Mobile Phase A: Prepare as described in the USP monograph.[9]
-
Sample Solution: Prepare a solution of amoxicillin in Mobile Phase A at a concentration of approximately 1.5 mg/mL.[11]
-
Standard Solution: Prepare a solution of USP Amoxicillin RS in Mobile Phase A at a concentration of approximately 0.017 mg/mL.[11]
Pillar 3: Authoritative Grounding and Data Presentation
The methodologies presented herein are grounded in established pharmacopeial standards and validated scientific research. Adherence to these protocols, coupled with rigorous system suitability testing, will ensure the generation of reliable and defensible data.
System Suitability
Before sample analysis, the chromatographic system must meet predefined performance criteria. This typically includes:
-
Resolution: The resolution between the amoxicillin peak and the closest eluting impurity should be greater than 1.5.
-
Tailing Factor: The tailing factor for the amoxicillin peak should be less than 2.0.[6]
-
Theoretical Plates: The number of theoretical plates for the amoxicillin peak should be greater than 3000.[6]
Data Interpretation and Reporting
Impurities should be reported as a percentage of the amoxicillin peak area. The limit of detection (LOD) and limit of quantitation (LOQ) for each impurity should be determined during method validation.[6][18] For instance, some validated methods have achieved LOD and LOQ values below 0.045% and 0.086% (w/w) respectively for individual related substances.[6][18]
Logical Relationship of Chromatographic Parameters
The optimization of the separation is an iterative process where the interplay between different parameters is considered to achieve the desired outcome.
Caption: Interplay of key parameters in optimizing chromatographic separation.
Conclusion
The effective chromatographic separation of amoxicillin impurities is a critical component of ensuring the quality, safety, and efficacy of this vital antibiotic. By understanding the scientific principles behind method development and adhering to robust, validated protocols, researchers and quality control professionals can confidently assess the purity of amoxicillin. The application notes and protocols provided in this guide serve as a comprehensive resource for achieving accurate and reliable results in the impurity profiling of amoxicillin.
References
- Zhu, Y., et al. (1996). Evaluation of LC Methods for the Separation of Amoxicillin and Its Related Substances. Marcel Dekker, Inc.
- Rao, G. N., et al. (2014). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. ResearchGate.
- Ovid. (n.d.). Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures.
- Benchchem. (n.d.). Application Notes and Protocols for Developing a Stability-Indicating Assay for Amoxicillin.
- Journal of Complementary Medicine Research. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF AMOXICILLIN TRIHYDRATE AND CALV.
- Tippa, D., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry.
- AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance.
- SynThink Research Chemicals. (n.d.). Amoxicillin EP Impurities and USP Related Compounds.
- SciELO. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- S. P., et al. (2021). Development of a Validated Stability Indicating Method for Quantification of Amoxicillin, Clarithromycin and Lansoprazole in Bulk and Pharmaceutical Dosage form by RP-HPLC.
- Google Patents. (n.d.). CN108693293B - Method for detecting impurities in amoxicillin granules.
- Academia.edu. (n.d.). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- PubMed. (2003). Chromatographic determination of high-molecular weight impurities in amoxicillin.
- ResearchGate. (n.d.). Chromatogram obtained from amoxicillin drug substance spiked with its....
- Agilent. (n.d.). Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System.
- AKJournals. (n.d.). RP-HPLC method for analysis of related substances in amoxicillin drug substance.
- PMC. (n.d.). Removal of amoxicillin via chromatographic monolithic columns: comparison between batch and continuous fixed bed.
- R Discovery. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines.
- ResearchGate. (2015). Synthesis and Characterization of Potential Impurities in Amoxicillin.
- Benchchem. (n.d.). A Comparative Guide to Cross-Validation of Analytical Methods for Amoxicillin Impurities.
- Ghule, A.V., & Ramesh, R. (2017). STRESS DEGRADATION STUDIES ON AMOXICILLIN AND CLOXACILLIN IN DOSAGE FORM BY HPLC. International Journal of Pharmaceutics and Drug Analysis.
- (n.d.). Impurities test for Amoxicillin (EP-8.0 method):.
- Trungtamthuoc.com. (2025). Amoxicillin - Definition, Identification, Assay - USP 2025.
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- (n.d.). AMOXICILLIN TRIHYDRATE Amoxicillinum trihydricum.
- USP-NF. (2018). Amoxicillin Capsules.
- (n.d.). Sample chromatogram for impurity profiling of amoxicillin with clavulanic Figure 2. acid.
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Application Notes & Protocols for the Storage and Handling of Amoxicillin Impurity D Reference Standards
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and utilization of Amoxicillin Impurity D reference standards. Adherence to these protocols is critical for maintaining the integrity, purity, and stability of the standard, thereby ensuring the accuracy and reliability of analytical data.
Introduction to Amoxicillin Impurity D
Amoxicillin Impurity D, chemically known as (4S)-2-{methyl}-5,5-dimethylthiazolidine-4-carboxylic acid, is a specified impurity of Amoxicillin.[1][2] It is the penicilloic acid derivative of amoxicillin, formed through the hydrolytic cleavage of the β-lactam ring.[3] As a key degradation product, its accurate quantification is essential for the quality control and stability assessment of Amoxicillin drug substances and products.[3][4] The inherent chemical structure of Amoxicillin Impurity D makes it susceptible to further degradation, necessitating stringent storage and handling conditions to ensure its stability as a reference standard.
Core Principles of Reference Standard Storage
The fundamental principle guiding the storage of any reference standard is the preservation of its purity and potency over time. For Amoxicillin Impurity D, this is paramount due to its molecular structure. The United States Pharmacopeia (USP) provides general guidance that reference standards should be stored in their original stoppered containers, protected from heat, light, and humidity.[5][6][7] The specific instructions on the reference standard's label are lot-specific and supersede any general guidelines.[6][7]
The following diagram illustrates the key factors influencing the stability of Amoxicillin Impurity D reference standards.
Caption: Factors influencing the stability of Amoxicillin Impurity D.
Recommended Storage Conditions
A consensus among pharmacopoeias and leading suppliers points to specific refrigerated or frozen conditions for the long-term storage of Amoxicillin Impurity D. Short-term storage at refrigerated temperatures may be permissible for frequently used standards.
| Source | Long-Term Storage | Shipping Conditions | Key Directives |
| British Pharmacopoeia (BPCRS) | Refrigerator (2 to 8 °C)[8] | Ambient[8] | Store in original container. |
| Sigma-Aldrich (PHR Standard) | -10 to -25°C | Ambient | Traceable to USP reference standard. |
| Briti Scientific | Store at 2-8°C Refrigerator[1] | Not Specified | Soluble in methanol, DMSO.[1] |
| WHO International Standards | Freezer at -20°C (long-term)[9] | Not Specified | Refrigerator (2-8°C) for short periods.[9] |
| General USP Guidance | Store away from heat and protected from light.[5][6] | Not Specified | Avoid humid areas.[5][6] Specific label directions take precedence.[6][7] |
Expert Insight: The variability in recommended temperatures (-25°C to 8°C) highlights the importance of adhering to the specific supplier's or pharmacopoeia's instructions provided with the reference standard lot. For long-term archival, freezing at -20°C or below is the most conservative and recommended approach to minimize any potential for degradation.
Detailed Protocols
Receipt and Initial Handling
-
Verification: Upon receipt, visually inspect the container for any signs of damage. Verify that the identity, lot number, and quantity of the reference standard match the information on the packing slip and certificate of analysis.
-
Temperature Equilibration: Before opening, allow the unopened container to equilibrate to ambient laboratory temperature for at least 60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which could accelerate hydrolytic degradation.
-
Log Entry: Record the date of receipt, supplier, lot number, and initial storage conditions in a dedicated reference standard logbook.
Long-Term Storage Protocol
-
Container Integrity: Ensure the container is tightly sealed. For vials with screw caps, consider using a laboratory sealing film (e.g., Parafilm®) for additional protection against moisture ingress.
-
Designated Storage: Store the reference standard in a calibrated and continuously monitored freezer (-10 to -25°C) or refrigerator (2 to 8°C) as specified on the label.[1][8]
-
Light Protection: The original containers are often amber or opaque to protect from light. If not, store the container inside a secondary light-blocking container (e.g., an amber bag or a cardboard box).
-
Humidity Control: Do not store in the door of a refrigerator or freezer where temperature fluctuations are more common. If possible, place desiccants in the secondary storage container.
Protocol for Use and Aliquoting
The following workflow diagram outlines the recommended procedure for handling the reference standard during use.
Caption: Workflow for the use of Amoxicillin Impurity D standard.
-
Environment: Whenever possible, handle the solid reference standard in a controlled environment with low humidity, such as a glove box with a dry nitrogen atmosphere.
-
Weighing: Use a clean, dry spatula for weighing. Avoid using the same spatula for different reagents to prevent cross-contamination.
-
Drying: If the certificate of analysis or monograph specifies drying, transfer a sufficient amount to a separate, clean, and dry vessel for this purpose.[7] Do not dry the entire contents of the original container.[10]
-
Solution Preparation: Amoxicillin Impurity D is reported to be soluble in methanol and DMSO.[1] Prepare solutions immediately before use, as the impurity may be unstable in solution. A study on amoxicillin and its impurities showed that solutions were stable for a limited time (e.g., 4-8 hours at room temperature and up to 72 hours at 4°C).[11] The stability of the Impurity D solution should be independently verified.
-
Post-Use: After dispensing the required amount, tightly reseal the original container and promptly return it to its specified long-term storage condition.
Stability and Degradation Considerations
Amoxicillin Impurity D is a product of the hydrolysis of the β-lactam ring in amoxicillin.[3] This same susceptibility to hydrolysis means the impurity itself can degrade further. Factors that can promote degradation include:
-
Moisture: The primary catalyst for hydrolysis.
-
Elevated Temperatures: Increases the rate of chemical reactions, including degradation.
-
pH Extremes: Both acidic and basic conditions can catalyze the degradation of penicilloic acids.
Forced degradation studies on amoxicillin have demonstrated its susceptibility to thermal and hydrolytic degradation, which leads to the formation of Impurity D and other related substances.[11][12] Therefore, strict control over temperature and humidity is paramount for the stability of the Impurity D standard.[13]
Conclusion
The integrity of Amoxicillin Impurity D reference standards is fundamental to the accurate quality assessment of amoxicillin-containing pharmaceuticals. By implementing these detailed application notes and protocols, laboratories can ensure the long-term stability and reliability of these critical reagents. Always prioritize the specific instructions provided on the certificate of analysis and the label of the reference standard, as they represent the most authoritative guidance for a particular lot.
References
- General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). Pharmacopeia.
- <11> USP REFERENCE STANDARDS. (n.d.).
- Use and Storage of USP Reference Standards. (n.d.).
- amoxicillin impurity standard. (n.d.). British Pharmacopoeia.
- Amoxicillin EP Impurity D. (n.d.). Briti Scientific.
- What are the storage conditions for WHO International Standards for Antibiotics? (n.d.). EDQM FAQs.
- Amoxicillin Related Compound D Pharmaceutical Secondary Standard. (n.d.). Sigma-Aldrich.
- Amoxicillin Impurity D. (n.d.). Benchchem.
- Amoxicillin EP Impurity D (Sodium Salt). (n.d.). Veeprho Pharmaceuticals.
- amoxicillin ep impurity d | amoxicillin usp rc d. (n.d.).
- Synthesis and Characterization of Potential Impurities in Amoxicillin. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Amoxicillin EP Impurity D. (n.d.). SynThink Research Chemicals.
- What are the storage conditions for EDQM reference standards? (2021, July 12). EDQM FAQs.
- Are You Handling USP Reference Standards Appropriately? (2024, December 2). Lachman Consultants.
- Assessment of antibiotic storage practices, knowledge, and awareness related to antibiotic uses and antibiotic resistance among household members in post-conflict areas of Pakistan: Bi-central study. (n.d.). PMC.
- 〈11〉 USP Reference Standards. (2025, December 2).
- Amoxicillin. (n.d.).
- Impurity Control in the European Pharmacopoeia. (n.d.).
- eCopy, Inc. (2008, January 1). FDA.
- Amoxicillin. (n.d.). TLC Pharmaceutical Standards.
- RP-HPLC method for analysis of related substances in amoxicillin drug substance. (n.d.). AKJournals.
- Control of impurities of pharmacopoeial substances. (2004, April 22). European Medicines Agency.
- Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. (2025, April 30). CS Analytical.
- 5.10. Control of Impurities in Substances For Pharmaceutical Use. (n.d.). Scribd.
- Amoxicillin EP Impurity D. (n.d.). Simson Pharma Limited.
- Handling of Reference Standard and Preparation & Storage of WS. (n.d.).
- Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). SciELO.
- MSDS - Amoxicillin EP Impurity D. (n.d.). KM Pharma Solution Private Limited.
- Antimicrobial Storage and Antibiotic Resistance. (2008, April 15). American Board of Family Medicine.
- Assessment of antibiotic storage practices, knowledge, and awareness related to antibiotic uses and antibiotic resistance among household members in post-conflict areas of Pakistan: Bi-central study. (n.d.). PMC.
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- 3. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. uspbpep.com [uspbpep.com]
- 6. <11> USP REFERENCE STANDARDS [drugfuture.com]
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- 8. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 9. faq.edqm.eu [faq.edqm.eu]
- 10. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 11. scielo.br [scielo.br]
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- 13. ghsupplychain.org [ghsupplychain.org]
improving HPLC resolution of Amoxicillin Impurity D peak
Optimizing the Resolution of Amoxicillin and Impurity D
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the HPLC resolution of Amoxicillin and its specified degradation product, Impurity D. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Amoxicillin Impurity D and why is it important to separate it from the main Amoxicillin peak?
Amoxicillin Impurity D, also known as the penicilloic acids of amoxicillin, is a degradation product formed by the hydrolytic cleavage of the β-lactam ring in the amoxicillin molecule.[1][2] This breakdown can occur in aqueous solutions, particularly under alkaline conditions or at elevated temperatures.[1] Regulatory bodies like the USP and EP classify it as a "specified impurity" with defined acceptance limits (e.g., ≤0.5% according to USP).[1] Therefore, accurate quantification through effective chromatographic separation is a critical quality control measure to ensure the safety and efficacy of amoxicillin-containing pharmaceutical products.[1][3]
Q2: Why is achieving baseline resolution between Amoxicillin and Impurity D often challenging?
The primary challenge lies in the similar polarities of amoxicillin and Impurity D. Amoxicillin itself is a polar compound, and its degradation to Impurity D involves the opening of the β-lactam ring, which results in a molecule with comparable hydrophilicity.[1][4] In reversed-phase HPLC, where separation is based on hydrophobic interactions with the stationary phase, compounds with similar polarities tend to have similar retention times, leading to co-elution or poor resolution.[5][6]
Q3: What is a good starting point for a mobile phase if I'm seeing poor resolution?
A common starting point for amoxicillin analysis is a buffered aqueous mobile phase with a small percentage of an organic modifier like acetonitrile.[7][8] Pharmacopoeial methods, such as those in the USP and EP, often recommend a mobile phase consisting of a phosphate buffer at a pH of around 5.0 mixed with acetonitrile in a high aqueous ratio (e.g., 96:4 or 99:1).[7][8] This pH is critical as it influences the ionization state of both amoxicillin and its impurities, which in turn affects their retention and selectivity.[9][10]
Q4: Can changing the column really make a significant difference?
Absolutely. The choice of stationary phase is a powerful tool for manipulating selectivity (α), a key factor in the resolution equation.[5][9] While standard C18 columns (L1 designation) are commonly used, not all C18 columns are created equal.[7][11] Differences in end-capping, carbon load, and silica substrate can lead to different interactions with polar analytes. For highly polar compounds like amoxicillin and its impurities, columns specifically designed for aqueous mobile phases (e.g., "AQ" type columns) or those with alternative bonding like polar-embedded phases can offer enhanced retention and improved peak shape.[12][13]
In-Depth Troubleshooting Guide
Poor resolution between the Amoxicillin and Impurity D peaks can be a frustrating roadblock. This section provides a systematic approach to diagnosing and resolving this common issue, grounded in chromatographic principles.
Understanding the Core Problem: The Resolution Equation
Chromatographic resolution (Rs) is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[5] A methodical approach to improving resolution involves systematically optimizing one or more of these parameters.
Caption: Troubleshooting workflow for improving HPLC resolution.
Strategy 1: Manipulating Selectivity (α) - The Most Powerful Tool
Selectivity is a measure of the relative retention of two compounds.[5] Even small changes in selectivity can have a dramatic impact on resolution.
The "Why": Amoxicillin and Impurity D are ionizable compounds containing both acidic (carboxylic acid) and basic (amino) functional groups.[1] The pH of the mobile phase dictates the ionization state of these groups, which in turn significantly alters their interaction with the stationary phase and, consequently, their retention times.[6][10] By carefully adjusting the pH, you can find a "sweet spot" where the difference in retention between the two compounds is maximized. A pH around 5.0 is often recommended in pharmacopoeial methods because it helps to control the ionization of the carboxylic acid groups.[7][14]
Experimental Protocol:
-
Prepare Buffers: Prepare a series of mobile phase buffers (e.g., 0.05 M potassium phosphate) with pH values ranging from 4.5 to 5.5 in 0.2 pH unit increments.
-
Equilibrate: For each pH value, thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes).
-
Inject and Analyze: Inject a mixed standard of Amoxicillin and Impurity D.
-
Evaluate: Compare the chromatograms. Look for the pH that provides the greatest separation between the two peaks.
Data Interpretation:
| Mobile Phase pH | Approximate Retention Time (Amoxicillin) | Approximate Retention Time (Impurity D) | Observed Resolution (Rs) |
| 4.5 | Shorter | Shorter | Sub-optimal |
| 4.8 | Moderate | Moderate | Improved |
| 5.0 | Optimal | Optimal | Potentially > 1.5 |
| 5.2 | Longer | Longer | Decreasing |
| 5.5 | Longest | Longest | Poor |
| Note: This table represents a typical trend. Actual results will vary based on the specific column and other conditions. |
The "Why": While acetonitrile is the most common organic solvent used, switching to methanol can alter the selectivity.[10] Methanol and acetonitrile have different polarities and interact differently with both the analyte and the stationary phase, which can change the elution order or improve the separation of closely eluting peaks.
Experimental Protocol:
-
Prepare New Mobile Phase: Prepare a mobile phase with the same buffer and pH as your optimized method, but substitute methanol for acetonitrile at the same percentage.
-
Equilibrate and Analyze: Equilibrate the column and inject the standard solution.
-
Compare: Compare the resolution to your acetonitrile method. Note any changes in peak shape and retention time.
Strategy 2: Increasing Column Efficiency (N)
Efficiency refers to the sharpness of the chromatographic peaks.[9] Narrower peaks are less likely to overlap, thus improving resolution.
The "Why": Column efficiency is directly proportional to the column length and inversely proportional to the particle size of the stationary phase.[5]
-
Longer Columns: Increasing the column length (e.g., from 150 mm to 250 mm) provides more theoretical plates, leading to narrower peaks and better resolution. However, this comes at the cost of longer run times and higher backpressure.
-
Smaller Particles: Moving from a 5 µm particle size column to a 3 µm or even a sub-2 µm (UPLC) column dramatically increases efficiency.[15] This is often the most effective way to boost resolution without significantly increasing analysis time.
Considerations:
| Parameter Change | Effect on Resolution | Effect on Backpressure | Effect on Run Time |
| ↑ Column Length | ↑ | ↑ | ↑ |
| ↓ Particle Size | ↑↑ | ↑↑ | ↓ or ↔ |
The "Why": The van Deemter equation describes the relationship between linear velocity (related to flow rate) and plate height (a measure of efficiency). There is an optimal flow rate for every column where efficiency is maximized.[16] Deviating significantly from this optimum, particularly by using too high a flow rate, can broaden peaks and decrease resolution.
Experimental Protocol:
-
Start with a Standard Flow Rate: For a standard 4.6 mm ID column, a typical starting flow rate is 1.0 - 1.5 mL/min.[7]
-
Systematically Decrease Flow Rate: Reduce the flow rate in increments (e.g., to 1.2 mL/min, then 1.0 mL/min, then 0.8 mL/min).
-
Analyze and Evaluate: Allow the system to equilibrate at each new flow rate before injecting your sample. Observe the impact on resolution and peak width. While lower flow rates generally improve resolution, they also increase run times.[16]
Strategy 3: Optimizing Retention Factor (k)
The retention factor (or capacity factor, k) is a measure of how long an analyte is retained on the column. An optimal k value is typically between 2 and 10. If peaks are eluting too early (k < 2), there is insufficient interaction with the stationary phase for a good separation.
The "Why": In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase increases the retention time of polar compounds like amoxicillin.[5][6] This increased interaction with the stationary phase can provide more opportunity for separation to occur.
Experimental Protocol:
-
Establish a Baseline: Run your current method and note the retention times and resolution.
-
Decrease Organic Content: If your current mobile phase is 96:4 (Aqueous:ACN), try preparing a 97:3 or 98:2 mixture.
-
Equilibrate and Analyze: Equilibrate the column with the new, weaker mobile phase and inject your sample.
-
Evaluate the Change: Assess the increase in retention time and the corresponding improvement in resolution. Be mindful that this will also increase the total analysis time.
Caption: Key HPLC parameters and their influence on resolution.
Final Recommendations
If you have systematically worked through these steps and are still facing challenges, consider more advanced strategies such as using ion-pairing reagents. For example, adding tetrabutylammonium hydroxide to the mobile phase has been shown to enhance the separation of amoxicillin and its impurities.[17] However, be aware that ion-pair reagents can be harsh on columns and may not be compatible with mass spectrometry.[13]
Always ensure your system is properly maintained. Column aging, contamination, or excessive extra-column volume can all contribute to poor peak shape and resolution.[9] When in doubt, running a system suitability test with a well-characterized standard can help diagnose underlying hardware issues.
References
-
USP Monographs: Amoxicillin . USP29-NF24. [Link]
-
Methods for Changing Peak Resolution in HPLC . Chrom Tech, Inc. [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It . ALWSCI. [Link]
-
USP Monographs: Amoxicillin Capsules . Pharmacopeia. [Link]
-
Amoxicillin Capsules, USP - PRODUCT MONOGRAPH . [Link]
-
Factors Affecting Resolution In HPLC . SlideShare. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]
-
Amoxicillin Oral Suspension . [Link]
-
Amoxicillin Capsules . [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution . AnalyteGuru. [Link]
-
RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance . ResearchGate. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications . Welch Materials. [Link]
-
AMOXICILLIN TRIHYDRATE Amoxicillinum trihydricum . [Link]
-
Amoxicillin EP Impurity D (Sodium Salt) . Veeprho Pharmaceuticals. [Link]
-
Amoxicillin trihydrate . uspbpep.com. [Link]
-
Amoxicillin EP Impurity D . Alentris Research Pvt. Ltd. [Link]
-
Analysis of amoxicillin and five impurities on the Agilent 1220 Infinity LC System . Agilent. [Link]
-
RP-HPLC method for analysis of related substances in amoxicillin drug substance . AKJournals. [Link]
-
Exploring the Different Mobile Phases in HPLC . Moravek. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC . Labtech. [Link]
-
USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC . Waters. [Link]
-
USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC . [Link]
-
Amoxicillin Analysis Using Quasar C18 HPLC Column . LCGC International. [Link]
-
EUROPEAN PHARMACOPOEIA 11.3 . [Link]
-
Amoxicillin Alternative USP Method with HPLC . AppNote. [Link]
-
Amoxicillin EP Impurity D . SynThink Research Chemicals. [Link]
- Method for detecting impurities in amoxicillin granules.
Sources
- 1. C16H21N3NaO6S | 68728-47-2 | Benchchem [benchchem.com]
- 2. uspbpep.com [uspbpep.com]
- 3. veeprho.com [veeprho.com]
- 4. agilent.com [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. drugfuture.com [drugfuture.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. welch-us.com [welch-us.com]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. lcms.cz [lcms.cz]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. CN108693293B - Method for detecting impurities in amoxicillin granules - Google Patents [patents.google.com]
Technical Support Center: High-Resolution Separation of Amoxicillin and Penicilloic Acid
Current Status: Operational Topic: Chromatography Troubleshooting & Method Optimization Ticket ID: AMX-PA-SEP-001[1]
Executive Summary
This guide addresses the critical separation challenge between Amoxicillin (AMX) and its primary degradation product, Penicilloic Acid (PA) .[1] These compounds are structurally similar but distinct in polarity.[1] In Reverse-Phase HPLC (RP-HPLC), PA typically elutes before AMX due to the opening of the beta-lactam ring, which exposes an additional carboxylic acid group, significantly increasing polarity.
Co-elution usually stems from suboptimal pH control or excessive organic modifier strength, compressing the solvent front where PA resides. This guide provides a self-validating troubleshooting framework to resolve these issues.
Module 1: The Diagnostic Framework (The "Why")
To resolve co-elution, you must understand the molecular behavior governing retention.[1]
The Chemistry of Separation
-
Amoxicillin (AMX): An amphoteric (zwitterionic) molecule containing a phenolic group, a primary amine, and a carboxylic acid.[1] At pH 5.0, it exists primarily as a zwitterion, exhibiting moderate hydrophobicity.[1]
-
Penicilloic Acid (PA): Formed by the hydrolysis of the beta-lactam ring. This reaction generates a second carboxylic acid group.[1] At typical chromatographic pH (3.0–5.0), both carboxyl groups are partially to fully ionized, making PA significantly more polar than AMX.[1]
Key Insight: Because PA is more polar, it interacts less with the C18 stationary phase and elutes earlier. If your AMX peak shifts too early (low retention), it will merge with the PA peak near the void volume.
Degradation & Separation Pathway[1]
Figure 1: The chemical degradation pathway and its direct impact on Reverse-Phase elution order.[1]
Module 2: Troubleshooting Guide (The "How")
Use this decision matrix to diagnose specific chromatographic failures.
Issue 1: Co-elution (Poor Resolution, Rs < 1.5)
Symptoms: A single broad peak or a "shoulder" on the front of the Amoxicillin peak.
| Root Cause | Mechanism | Corrective Action |
| Organic % Too High | High ACN/MeOH concentration prevents the polar PA from partitioning into the stationary phase.[1] | Decrease Organic Modifier. Reduce Acetonitrile from 5% to 3% or 1%. This increases the "aqueous" nature of the phase, forcing polar compounds to interact longer with the column. |
| pH Too High (> 5.5) | At higher pH, carboxyl groups are fully deprotonated (COO-), making PA extremely polar and causing it to elute in the void volume.[1] | Lower pH to 5.0 or 4.5. This suppresses ionization slightly, increasing the hydrophobicity of the carboxylic acid moieties, improving retention for PA. |
| Ionic Strength Low | Insufficient buffer ions fail to mask silanol interactions or stabilize the zwitterion.[1] | Increase Buffer Conc. Ensure Phosphate buffer is at least 50 mM.[1] |
Issue 2: Peak Tailing (Tf > 1.5)
Symptoms: The Amoxicillin peak has a long "tail," ruining integration accuracy.
-
Cause: Interaction between the amine group of AMX and residual silanols on the silica support.
-
Fix: Use a Base-Deactivated (BD) or "End-capped" C18 column.[1] Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase (ensure pH is adjusted after adding TEA).
Issue 3: Baseline Drift / Ghost Peaks
Symptoms: Rising baseline during isocratic runs.[1]
-
Cause: AMX is unstable in solution. If the sample sits in the autosampler for >6 hours, PA levels increase, and secondary degradation products (Penilloic acid) may form.
-
Fix: Prepare standards fresh. Maintain autosampler temperature at 4°C.
Module 3: Optimized Protocol (The "Standard")
This protocol is derived from USP <621> adjustments and optimized for high-resolution separation. It is designed to be robust against minor variations.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Provides sufficient surface area for separating chemically similar species.[1] |
| Mobile Phase A | 50 mM KH₂PO₄ (Potassium Dihydrogen Phosphate), pH 5.0 | Phosphate buffers are essential for zwitterionic compounds.[1] pH 5.0 is the "sweet spot" for AMX stability and retention.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks compared to Methanol.[1] |
| Mode | Isocratic (96:4 Buffer:ACN) | Stable baseline; sufficient retention for PA while eluting AMX reasonably fast.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Detection | UV @ 230 nm | 230 nm offers higher sensitivity for the amide backbone than 254 nm.[1] |
| Injection Vol | 10 - 20 µL | Prevent column overload which causes peak fronting.[1] |
Step-by-Step Workflow
-
Buffer Prep: Dissolve 6.8g KH₂PO₄ in 900mL water. Adjust pH to 5.0 ± 0.1 using 45% KOH. Dilute to 1L. Filter through 0.45µm nylon filter.[1]
-
Mobile Phase: Mix Buffer and Acetonitrile (96:4). Degas (sonicate) for 10 mins.
-
Equilibration: Flush column with mobile phase for 30-45 mins until baseline is flat.
-
System Suitability: Inject Standard.
Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing resolution failure.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does the USP method recommend pH 5.0 when the pKa of the carboxyl group is ~2.4? A: While pH 2.4 would fully suppress ionization of the carboxylic acid (maximizing retention), Amoxicillin degrades rapidly at very low pH. pH 5.0 is a compromise: it provides adequate stability for the analyte during the run while maintaining enough hydrophobicity for the zwitterion to interact with the C18 column [1][2].
Q2: Can I use Methanol instead of Acetonitrile? A: Yes, but Methanol is a weaker solvent.[1] You will need a higher percentage (e.g., 10-15% MeOH) to achieve similar retention times as 4% ACN.[1] However, ACN typically yields sharper peaks for beta-lactams.[1]
Q3: My Penicilloic Acid peak is splitting. Why? A: Penicilloic acid has two isomers (5R, 6R and 5S, 6R) due to epimerization.[1] In high-efficiency systems, you may see these partially separate.[1] This is not a failure; treat the sum of the areas as the total Penicilloic Acid content [3].
Q4: What is the elution order? A: In this Reverse-Phase system:
-
Penicilloic Acid (Most Polar, elutes first).[1]
-
Amoxicillin (Less Polar, elutes second).[1]
-
Dimer/Oligomers (If present, elute later).
References
-
United States Pharmacopeia (USP). Amoxicillin Monograph: Assay and Organic Impurities.[1] USP-NF.[1][3][4] (Requires Subscription, standard reference).[1]
-
Sahoo, N. K., et al. (2016). "Validation of Assay Indicating Method Development of Amoxicillin in Bulk and One of Its Marketed Dosage Form by RP-HPLC." Annals of Chromatography and Separation Techniques. 5[1][6][7][8][5][9]
-
Bird, A. E., et al. (1983).[1] "Structure re-assignment of a metabolite of amoxicillin." Journal of Chromatography A. (Discusses the isomers of penicilloic acid). 10[3][6][7][8][5][9][11]
-
PubChem. Amoxicillin Compound Summary. National Library of Medicine.[1]
Sources
- 1. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. lcms.cz [lcms.cz]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Amoxicillin Degradation
Introduction: The Beta-Lactam Challenge
Welcome to the technical support hub. If you are analyzing Amoxicillin (AMX), you are dealing with a molecule defined by its structural tension. The four-membered beta-lactam ring is thermodynamically unstable; it wants to open.
In my experience, 60% of "failed" AMX assays are not instrumental errors but sample preparation artifacts . The degradation products (Amoxicilloic acid, Amoxicillin penicilloic acid, and dimers) often co-elute or increase background noise, ruining sensitivity.
This guide moves beyond standard protocols to explain why degradation happens and how to arrest it chemically during extraction.
Critical Troubleshooting Guides (FAQ)
Q1: Why do I see "ghost peaks" or high background in my Methanol extracts?
Diagnosis: You are likely witnessing Methanolysis . The Mechanism: Many researchers default to Methanol (MeOH) for protein precipitation. However, primary alcohols can act as nucleophiles. Over time (even at 4°C), methanol attacks the carbonyl carbon of the beta-lactam ring, opening it to form the Amoxicillin-methyl ester adduct (penicilloic acid methyl ester). The Fix:
-
Switch to Acetonitrile (ACN): ACN is aprotic and does not participate in nucleophilic attack on the lactam ring.
-
Protocol Adjustment: If you must use MeOH (e.g., for solubility), analyze immediately (<2 hours) and keep the autosampler at 4°C.
Q2: My recovery drops significantly in acidic extraction buffers. Isn't Amoxicillin acid-stable?
Diagnosis: "Acid-stable" is a clinical term (stomach survival), not an analytical one. The Mechanism: While AMX is more stable than Penicillin G, it still undergoes rapid acid-catalyzed hydrolysis below pH 4.0. Conversely, at high pH (>8.0), it suffers from base-catalyzed hydrolysis and oxidative degradation. The Fix:
-
Target pH 5.0 – 6.5: This is the "Goldilocks Zone."
-
Buffer Choice: Use Citrate or Phosphate buffers adjusted to pH 6.0. Avoid unbuffered acids (like 1% Formic Acid) as the primary extraction solvent unless immediately neutralized.
Q3: I see non-linear calibration curves at high concentrations. Why?
Diagnosis: Dimerization (Polymerization).[1][2] The Mechanism: At high concentrations (>1 mg/mL), the free amino group of one AMX molecule attacks the beta-lactam ring of a neighbor. This follows second-order kinetics—meaning the rate of degradation increases exponentially with concentration. The Fix:
-
Dilute Immediately: Never let stock solutions sit at high concentrations.
-
Keep it Cold: Dimerization is temperature-dependent.
Visualizing the Degradation Pathways[3]
Understanding the enemy is the first step to defeating it. The diagram below maps the three primary degradation routes you must block.
Figure 1: Primary degradation pathways of Amoxicillin during sample preparation. Note that hydrolysis (red paths) and methanolysis (yellow path) are irreversible.
Optimized Protocol: Plasma Protein Precipitation
This protocol is designed to minimize hydrolysis and avoid methanolysis. It uses Acetonitrile (ACN) and controlled temperature.[3]
Materials Required
-
Extraction Solvent: 100% Acetonitrile (LC-MS Grade), pre-chilled to 4°C.
-
Internal Standard (IS): Amoxicillin-d4 or Cephalexin (dissolved in water, NOT methanol).
-
Buffer: 0.1M Phosphate Buffer (pH 6.0).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Thaw plasma samples in an ice bath (4°C). | Never thaw at room temp or 37°C. Heat accelerates hydrolysis exponentially (Arrhenius equation). |
| 2 | Aliquot 100 µL plasma into a chilled microcentrifuge tube. | Keeping the tube chilled prevents pre-extraction degradation. |
| 3 | Add 10 µL Internal Standard. Vortex briefly (5 sec). | Brief vortexing minimizes heat generation. |
| 4 | Add 300 µL cold Acetonitrile (4°C). | Crucial: ACN precipitates proteins without reacting with the beta-lactam ring (unlike Methanol). |
| 5 | Vortex vigorously for 30 seconds. | Ensures complete protein precipitation. |
| 6 | Centrifuge at 10,000 x g for 10 min at 4°C . | Refrigerated centrifugation is mandatory to maintain stability. |
| 7 | Transfer supernatant to a glass vial. | Plastic vials can sometimes adsorb hydrophobic contaminants, though AMX is polar. |
| 8 | Dilution (Optional): If peak shape is poor, dilute 1:1 with pH 6.0 buffer. | Injecting 100% ACN can cause peak distortion in aqueous mobile phases. Diluting with pH 6 buffer stabilizes the analyte. |
Stability Data Summary
The following table summarizes stability windows based on solvent and temperature conditions. Use this to plan your batch sizes.
| Matrix / Solvent | Temperature | Stability Window ( >90% Recovery) | Risk Factor |
| Water (pH 6.0) | 4°C | 7 Days | Low |
| Water (pH 2.0) | 4°C | < 4 Hours | High (Acid Hydrolysis) |
| Methanol | 4°C | < 24 Hours | Medium (Adduct formation) |
| Acetonitrile | 4°C | 48 Hours | Low |
| Human Plasma | 25°C (Room Temp) | < 4 Hours | High (Enzymatic/Chemical Hydrolysis) |
| Human Plasma | -80°C | 3 Months | Low |
Workflow Decision Tree
Use this logic flow to determine the correct preparation method for your specific sample type.
Figure 2: Decision tree for selecting the optimal sample preparation strategy based on matrix type.
References
-
BenchChem. (2025).[4] Reducing degradation of amoxicillin in analytical samples. Retrieved from
-
Chada, S., et al. (2021). Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site. Dove Press. Retrieved from
-
Gage, R., & Stura, E. (2012). Simple Sample Preparation Method for Measuring Amoxicillin in Human Plasma by Hollow Fiber Centrifugal Ultrafiltration. Journal of Chromatographic Science. Retrieved from
-
Wu, Q., et al. (2021). Discussion on the dimerization reaction of penicillin antibiotics. Journal of Pharmaceutical Analysis. Retrieved from
-
Pingale, S. G., et al. (2012).[5] Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS Transactions on Biology and Biomedicine.[5] Retrieved from
-
Zaidan, H., et al. (2014). Study on the formation of an amoxicillin adduct with methanol using electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from
Sources
troubleshooting baseline noise in Amoxicillin impurity analysis
A Senior Application Scientist's Guide to Troubleshooting Baseline Noise in HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise during the HPLC analysis of amoxicillin and its related substances. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the physicochemical principles at play. By understanding the root causes of baseline instability, you can develop robust, reliable analytical methods.
This guide is structured in a question-and-answer format to directly address the common challenges you may face. We will delve into issues related to the mobile phase, HPLC hardware, and the column, all within the specific context of amoxicillin analysis.
Frequently Asked Questions (FAQs)
Mobile Phase and Buffer Issues
Question 1: I'm seeing significant baseline drift, particularly a rising baseline, during my gradient analysis for amoxicillin impurities. What's the likely cause and how do I fix it?
Answer: A rising baseline during a gradient run is a classic symptom of mismatched absorbance between your mobile phase A (aqueous) and mobile phase B (organic). This is especially common in impurity analysis where low UV wavelengths (around 230 nm) are used to detect a wide range of compounds.
-
The Causality: At low UV wavelengths, even high-purity solvents like acetonitrile and water have some background absorbance. If your aqueous buffer (Mobile Phase A) and your organic solvent (Mobile Phase B) have different absorbances at the detection wavelength, the baseline will shift as the proportion of Mobile Phase B increases throughout the gradient. Contaminants in a lower-purity solvent, which are often more soluble in the stronger organic phase, can also elute as the gradient progresses, contributing to a rising baseline.[1]
-
Troubleshooting Protocol:
-
Solvent Purity Check: Always use HPLC or LC-MS grade solvents and freshly prepared buffers.[2][3] Ensure your water is of high purity (e.g., Milli-Q or equivalent).
-
Absorbance Matching: Individually run Mobile Phase A and Mobile Phase B through the detector at your analytical wavelength. The goal is to have their absorbance values as close as possible. You can sometimes achieve this by adding a small, consistent amount of the buffer additive (e.g., phosphate) to the organic phase to balance the UV absorbance.
-
Fresh Mobile Phase: Mobile phases, especially aqueous buffers, should be prepared fresh daily to prevent microbial growth, which can introduce UV-absorbing contaminants.[4][5]
-
Question 2: My baseline is showing periodic, regular pulsations or waves. What does this indicate?
Answer: Rhythmic baseline noise that often correlates with the pump stroke frequency is typically caused by inadequate mobile phase mixing or pressure fluctuations from the pump itself.
-
The Causality:
-
Inadequate Mixing: If your mobile phase components are not homogeneously mixed before reaching the detector, you will see fluctuations in the refractive index and/or UV absorbance, resulting in a sinusoidal baseline.[6] This is particularly problematic in gradient elution.
-
Pump Issues: A faulty check valve or worn pump seals can lead to inconsistent flow rates and pressure ripples, which translate directly into baseline pulsations.[7] Dissolved gas in the mobile phase can also cause pressure instability.[2][7]
-
-
Troubleshooting Workflow:
-
Detailed Steps:
-
Degassing: Ensure your inline degasser is functioning correctly. If you don't have one, degas your mobile phase by sonication or helium sparging. [2][3][4][5] 2. Pump Purge: Purge all pump lines to remove any trapped air bubbles.
-
Check Valves: If pressure fluctuations persist, clean or replace the pump's check valves. Dirty check valves are a very common cause of this issue.
-
Mixing: For gradient systems, ensure the mixer is appropriate for the flow rate. Sometimes, a larger volume mixer is needed to ensure homogeneity. [6] Question 3: I'm using a phosphate buffer for my amoxicillin impurity method, and I'm getting random spikes and high-frequency noise. What could be wrong?
-
Answer: Phosphate buffers are excellent for controlling pH in the ideal range for amoxicillin stability (around pH 4.4-5.0), but they can be problematic if not handled correctly, especially when mixed with high concentrations of organic solvent.
-
The Causality:
-
Buffer Precipitation: Potassium and sodium phosphate buffers have limited solubility in high concentrations of acetonitrile. As the gradient runs and the acetonitrile concentration increases, the buffer salt can precipitate out of the solution. These fine particles can cause pressure spikes, clog frits, and create noise as they pass through the detector flow cell.
-
Microbial Growth: Phosphate buffers are a nutrient source for bacteria. Microbial growth can lead to contaminated mobile phases that cause baseline noise and ghost peaks.
-
-
Best Practices for Phosphate Buffers:
| Parameter | Recommendation | Rationale |
| Preparation | Prepare fresh daily using HPLC-grade reagents and high-purity water. [4][5] | Minimizes the risk of microbial contamination and degradation of buffer components. |
| Filtration | Filter through a 0.45 µm or 0.22 µm membrane filter after preparation. [3][4] | Removes any undissolved particles or microbial contaminants. |
| Acetonitrile Conc. | Be cautious of acetonitrile concentrations exceeding 70-80% when using phosphate buffers. | Prevents precipitation of buffer salts, which can damage the column and pump. |
| System Flush | After analysis, flush the system and column with buffer-free mobile phase (e.g., water/acetonitrile) to remove all salts. | Prevents salt precipitation and corrosion of HPLC components upon shutdown. |
Column and Contamination Issues
Question 4: My baseline is noisy and I'm seeing peak tailing for amoxicillin and its impurities. Could the column be the problem?
Answer: Absolutely. The analytical column is a primary suspect when you observe both baseline noise and poor peak shape. These issues often stem from column contamination or degradation of the stationary phase.
-
The Causality:
-
Column Contamination: Strongly retained impurities from previous injections or from the sample matrix can build up on the head of the column. During subsequent runs, these contaminants can slowly leach off, causing a noisy or drifting baseline. [7]Amoxicillin itself can degrade on the column if the mobile phase pH is not optimal, leading to the accumulation of degradation products.
-
Stationary Phase Degradation: Amoxicillin analysis often uses a mobile phase with a high aqueous content and a specific pH. Operating a silica-based C18 column outside its stable pH range (typically pH 2-8) can cause the silica backbone to dissolve or the bonded phase to be stripped away ("column bleed"). This bleed contributes to baseline noise and results in a loss of retention and poor peak shape.
-
-
Protocol: Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from a reversed-phase (C8 or C18) column used for amoxicillin analysis.
-
Disconnect from Detector: Always disconnect the column from the detector before starting a cleaning protocol to avoid flushing contaminants into the flow cell. [8] 2. Salt Removal: Flush the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any residual phosphate salts.
-
Organic Wash: Sequentially wash the column with solvents of increasing strength. A common general-purpose cleaning sequence is:
-
20 column volumes of Methanol
-
20 column volumes of Acetonitrile
-
20 column volumes of Isopropanol (excellent for removing lipids and other highly retained organic compounds)
-
-
Stronger Wash (if needed): If the above steps do not restore performance, you can use a stronger solvent like Tetrahydrofuran (THF), but always check the column manufacturer's instructions for solvent compatibility.
-
Re-equilibration: After cleaning, flush the column with the mobile phase (without buffer) and then slowly introduce the full mobile phase composition. Equilibrate until a stable baseline is achieved, which can take longer after a deep cleaning.
-
Question 5: What are amoxicillin degradation products, and how can they contribute to baseline issues?
Answer: Amoxicillin is susceptible to hydrolysis, particularly at the β-lactam ring, leading to the formation of several degradation products. The primary degradant is amoxicilloic acid. Other potential impurities include amoxicillin penilloic acid and various polymers.
-
Impact on Chromatography:
-
Ghost Peaks: If your sample diluent or mobile phase conditions promote degradation, you may see broad, rolling peaks in your baseline. This can happen if amoxicillin degrades in the autosampler vial while waiting for injection. Keeping the autosampler cool (e.g., 4°C) can mitigate this.
-
Baseline Instability: If degradation occurs on the column itself due to an inappropriate mobile phase pH, the continuous generation of these more polar degradants can lead to an unstable and noisy baseline. The optimal pH for amoxicillin stability is generally in the slightly acidic range (pH 4-6.5).
-
Co-elution and Peak Tailing: Degradation products can interfere with the peaks of interest, causing shouldering, tailing, or appearing as small humps on the baseline, complicating integration.
-
-
Preventative Measures:
-
Control pH: Ensure your mobile phase is buffered to a pH that ensures the stability of amoxicillin. A pH around 5.0 is common in many pharmacopeial methods. [9] 2. Sample Stability: Prepare samples fresh and keep them in a cooled autosampler. Minimize the time between sample preparation and injection.
-
Forced Degradation Studies: As per ICH guidelines, performing forced degradation studies (e.g., acid, base, peroxide, heat, light) helps to identify the retention times of potential degradation products, ensuring your method can separate them from the main peak and other impurities. [10]
-
Hardware and System Issues
Question 6: I've checked my mobile phase and column, but the baseline is still noisy. What hardware components should I investigate?
Answer: When the mobile phase and column have been ruled out, the next step is a systematic evaluation of the HPLC hardware, particularly the detector and pump.
-
The Causality:
-
Detector Lamp: The UV lamp in a DAD or UV-Vis detector has a finite lifetime. As it ages, its energy output can become unstable, leading to increased baseline noise and drift. [7][11] * Contaminated Flow Cell: The detector's flow cell can become contaminated with precipitated buffer salts, microbial growth, or strongly adsorbed sample components. This can cause both noise and drift as it scatters or absorbs light. [12][13] * System Leaks: A small, often unnoticeable leak anywhere in the system (fittings, pump seals, injector) can introduce air and cause pressure fluctuations, resulting in a noisy baseline.
-
-
Systematic Troubleshooting Diagram:
Caption: A systematic approach to diagnosing hardware-related baseline noise.
-
Key Actions:
-
Check Lamp Status: Most modern HPLC software provides diagnostics for the detector lamp, including its age in hours and current energy output. Compare this to the manufacturer's recommended lifetime.
-
Flow Cell Cleaning: Flush the flow cell with a sequence of solvents. A common procedure is to flush with water, then isopropanol, and finally back to your mobile phase. For stubborn contamination, a dilute acid wash (e.g., 1N nitric acid) may be necessary, but always consult your detector's manual first. [13] 3. Leak Check: Systematically check all fittings from the solvent reservoir to the detector waste line. Look for any signs of salt residue (from buffer leaks) or moisture. Perform a system pressure test with the column outlet plugged to see if the pressure holds steady.
-
By methodically addressing these potential issues, you can effectively diagnose and resolve baseline noise in your amoxicillin impurity analysis, leading to more accurate and reliable results.
References
-
Guideline for Preparation of Mobile Phase Required for HPLC. (2011). Pharmaguideline. [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Service. [Link]
-
Common Causes of Baseline Noise in HPLC, UHPLC. (2014). Crawford Scientific. [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials. [Link]
-
Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]
-
Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). G-M-I, Inc. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]
-
A Validated RP-HPLC Method Development for Amoxicillin in Pharmaceutical Dosage Forms. (2018). CORE. [Link]
-
Disadvantages of ion pair chromatography. (2013). ResearchGate. [Link]
-
Amoxicillin Capsules - USP-NF. (2018). USP. [Link]
-
Amoxicillin Alternative USP Method with HPLC. (n.d.). MicroSolv Technology Corporation. [Link]
-
USP Method for the Analysis of Amoxicillin using the Legacy L1 Column. (n.d.). SIELC Technologies. [Link]
-
RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. (2014). ResearchGate. [Link]
-
How can I eliminate baseline noise in HPLC? (2014). ResearchGate. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). ICH. [Link]
-
Eliminating Baseline Problems. (n.d.). Agilent. [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]
Sources
- 1. SOP for Washing of HPLC Columns | Pharmaguideline [pharmaguideline.com]
- 2. nacalai.com [nacalai.com]
- 3. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 4. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. phenomenex.com [phenomenex.com]
Technical Support Center: Amoxicillin HPLC Method Optimization
Topic: Optimizing Mobile Phase pH for Amoxicillin and Related Impurities
Introduction: The Zwitterion Challenge
Welcome to the Advanced Chromatography Support Center. You are likely here because Amoxicillin is behaving unpredictably on your column.
Amoxicillin is not a standard analyte; it is a zwitterion with three ionizable groups. Its retention behavior does not follow a linear relationship with pH, and its stability is compromised at the very pH levels that often yield the best peak shape.
This guide moves beyond basic "recipe following" to explain the physicochemical mechanics driving your separation. We focus on balancing the "Golden Triangle" of Amoxicillin chromatography: Resolution (Rs), Peak Shape (Tailing), and On-Column Stability.
Part 1: The Theory (The "Why")
To troubleshoot, you must visualize the molecule's charge state. Amoxicillin possesses:
-
Carboxyl group (COOH): pKa
2.7 (Acidic)[1] -
Amine group (NH
): pKa 7.4 (Basic) -
Phenolic hydroxyl (OH): pKa
9.6 (Weakly Acidic)
The Isoelectric Point (pI) is
Visualizing the Stability & Separation Landscape
The following diagram illustrates the decision-making process for mobile phase selection, highlighting the risks associated with extreme pH values.
Figure 1: Decision matrix for pH selection showing the trade-off between peak shape and molecule stability.
Part 2: Troubleshooting Guides (FAQs)
Q1: I am seeing "ghost peaks" that grow larger the longer my sequence runs. Is my column contaminated?
Diagnosis: Likely On-Column Degradation . Mechanism: Amoxicillin contains a beta-lactam ring that is highly susceptible to acid-catalyzed hydrolysis. If you are using a mobile phase with pH < 3.0 (e.g., 0.1% TFA or high-molarity phosphate at pH 2.5) to sharpen the peak, you are degrading the sample during the run. Solution:
-
Immediate Action: Shift mobile phase pH to 5.0 .
-
Protocol Adjustment: If low pH is required for resolution, reduce column temperature to 20°C (from 30-40°C) to slow the hydrolysis reaction rate.
Q2: My resolution between Amoxicillin and Amoxicilloic Acid (major degradant) is poor.
Diagnosis: Insufficient ionization contrast. Mechanism: Amoxicilloic acid is the open-ring form of Amoxicillin. It possesses an extra carboxyl group .
-
At pH 5.0: Both carboxyls on Amoxicilloic acid are ionized (negative), making it significantly more polar than Amoxicillin (zwitterionic). It elutes much earlier.
-
At pH 3.0: The ionization of the carboxyls is partially suppressed. The polarity difference decreases, causing the peaks to converge. Solution:
-
Maintain pH 5.0 .[2][3][4][5] This maximizes the "polarity gap" between the parent drug and the di-carboxylic acid degradant.
Q3: The Amoxicillin peak is tailing (As > 1.5). Should I add TEA (Triethylamine)?
Diagnosis: Secondary Silanol Interactions.
Mechanism: At pH 5.0, residual silanols on the silica surface are ionized (Si-O
-
Do NOT add TEA if using modern columns; it can suppress MS sensitivity and alter selectivity unpredictably.
-
Preferred: Increase the buffer ionic strength. Use 50 mM Phosphate instead of 10-20 mM. The potassium ions (K
) will compete with the Amoxicillin amine for the silanol sites, "blocking" them and sharpening the peak.
Part 3: Optimized Experimental Protocol
This protocol aligns with USP <621> adjustments but optimizes for modern HPLC/UPLC systems to ensure stability and resolution.
Reagents & Equipment
-
Buffer: Monobasic Potassium Phosphate (KH
PO ).[4] -
pH Adjuster: 45% (w/w) Potassium Hydroxide (KOH).[4] Avoid NaOH as Na+ can cause adducts in LC-MS.
-
Column: L1 packing (C18), end-capped. Recommended: 250 mm x 4.6 mm, 5 µm (or equivalent sub-2 µm for UPLC).
Step-by-Step Method
| Parameter | Specification | Rationale |
| Mobile Phase A | 50 mM KH | High ionic strength reduces tailing; pH 5.0 ensures stability and degradant separation. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause higher backpressure and different selectivity; ACN is sharper. |
| Isocratic Ratio | 96:4 (Buffer : ACN) | Amoxicillin is very polar; high water content is needed for retention ( |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[6] |
| Detection | UV @ 230 nm | Max absorbance for the amide bond; avoids low-UV noise from buffers. |
| Temperature | Ambient (25°C) | Critical: Do not heat >30°C to prevent degradation. |
Buffer Preparation Protocol (Critical for Reproducibility)
-
Dissolve 6.8 g of Monobasic Potassium Phosphate in 900 mL of HPLC-grade water.
-
Calibrate your pH meter using standards 4.0 and 7.0 immediately before use.
-
Add 45% KOH dropwise while stirring until pH stabilizes at exactly 5.0 .
-
Dilute to volume (1000 mL) and filter through a 0.22 µm nylon membrane.
-
Note: Never rely on "volume of acid/base added." Always use a meter.
-
Part 4: Degradation Pathway Visualization
Understanding the structural changes is vital for identifying unknown peaks.
Figure 2: Primary degradation pathway. Note that Amoxicilloic acid is the precursor to other degradants.
References
-
United States Pharmacopeia (USP). Monograph: Amoxicillin.[2][4][7] USP-NF.[4] (Standard authoritative method for pH 5.0 buffer selection).
-
Tippa, D. & Singh, N. (2010).[3][5] Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1, 95-101.[5] Link
-
Gage, R. & Stroz, D. (1996). Amoxicillin.[2][3][4][5][7][8][9][10][11][12][13] Analytical Profiles of Drug Substances and Excipients, Vol 23. (Source for pKa values and degradation kinetics).
-
Sielc Technologies. USP Method for the Analysis of Amoxicillin using the Legacy L1 Column.[2] (Application note confirming phosphate buffer/ACN mobile phase). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. USP Method for the Analysis of Amoxicillin using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 6. Amoxicillin Alternative USP Method with HPLC - AppNote [mtc-usa.com]
- 7. USP method transfer on UHPLC is no more challenge for the analysis of Amoxicillin Oral Suspension : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
preventing epimerization of Amoxicillin Impurity D in solution
The following Technical Support Guide is designed for analytical chemists and pharmaceutical scientists handling Amoxicillin and its related impurities.
Executive Summary
Amoxicillin Impurity D (European Pharmacopoeia) refers to the Penicilloic acids of Amoxicillin . It is formed via the hydrolysis of the beta-lactam ring. Once formed, this molecule possesses a labile chiral center at the C-5 position (thiazolidine ring), leading to epimerization between the
The Critical Issue: In solution, Impurity D undergoes mutarotation (epimerization). If not controlled, a single standard peak will split into two, or the ratio of diastereomers will shift during the analytical run, invalidating quantification.
Core Recommendation: Maintain solutions at pH 4.5 – 5.5 , keep temperature < 10°C , and analyze within 4 hours of preparation.
Mechanism of Instability (The "Why")
To prevent epimerization, one must understand the driving force. The degradation pathway involves two distinct steps:
-
Hydrolysis: The beta-lactam ring opens (catalyzed by high pH or beta-lactamase), forming the Penicilloic acid.
-
Epimerization: The newly formed secondary amine and free carboxylic acid at C-5 facilitate a reversible isomerization. This proceeds via a Penamaldic Acid intermediate (often stabilized as an imine tautomer), allowing the inversion of configuration at C-5.
Pathway Diagram
The following diagram illustrates the transformation from Amoxicillin to the epimeric Penicilloic acids.
Figure 1: Mechanistic pathway showing the hydrolysis of Amoxicillin to Impurity D and the subsequent equilibrium between 5R and 5S epimers.
Critical Parameters & Troubleshooting
The following parameters are non-negotiable for maintaining the integrity of Impurity D in solution.
Parameter Summary Table
| Parameter | Critical Range | Effect of Deviation |
| pH | 4.5 – 5.5 | pH > 7: Rapid epimerization via imine formation.pH < 2: Decarboxylation to penilloic acid. |
| Temperature | 2°C – 8°C | High temp accelerates the mutarotation equilibrium rate. |
| Solvent | Phosphate Buffer | Pure water is unstable due to lack of buffering capacity; unbuffered solutions may drift in pH. |
| Time | < 4 Hours | Even at optimal pH, equilibrium slowly shifts. Immediate injection is required. |
Troubleshooting Guide (FAQ)
Q1: My Impurity D standard peak is splitting into two peaks. Is my column broken?
-
Diagnosis: This is likely on-column epimerization or degradation in the autosampler.
-
Root Cause: If the sample diluent pH is too high (basic), the 5R epimer converts to the 5S epimer. If this happens during the run, you may see a "saddle" or plateau between peaks.
-
Solution: Ensure your sample diluent matches the mobile phase pH (ideally pH 5.0). Reduce the autosampler temperature to 4°C.
Q2: I cannot dissolve the Impurity D standard without adding strong base (NaOH).
-
Risk: Adding NaOH causes immediate, rapid epimerization.
-
Protocol:
-
Add the minimum amount of 0.1 M NaOH required to wet the solid.
-
Immediately (within seconds) dilute with a high-capacity buffer (e.g., 0.05 M Potassium Dihydrogen Phosphate, pH 5.0) to quench the high pH.
-
Do not sonicate with heat.
-
Q3: Can I store the stock solution overnight?
-
Answer: No. Penicilloic acids are unstable in solution.
-
Alternative: Aliquot the solid standard into single-use vials. Reconstitute only what is needed for the immediate sequence.
Validated Experimental Protocol
This protocol is derived from standard pharmacopeial methods (EP/USP) adapted for maximum stability of the penicilloic acid moiety.
Reagents
-
Diluent: pH 5.0 Phosphate Buffer (Dissolve 6.8 g of KH₂PO₄ in 1000 mL water; adjust to pH 5.0 with dilute NaOH).
-
Standard: Amoxicillin Impurity D (Penicilloic Acids) Reference Standard.[1]
Preparation Workflow
Figure 2: Decision tree for the preparation of Amoxicillin Impurity D standard solution to minimize epimerization.
Step-by-Step Procedure
-
Weighing: Accurately weigh the standard into a volumetric flask.
-
Initial Dissolution: Add approximately 20% of the flask volume using the pH 5.0 Diluent .
-
Assisted Dissolution: Sonicate for a maximum of 2 minutes. Crucial: Use a water bath containing ice to prevent heating.
-
pH Adjustment (Only if necessary): If the standard is the free acid and resists dissolution, add 0.1 M NaOH dropwise. Stop the moment the solution clears.
-
Quenching: Immediately fill the flask to volume with the pH 5.0 Diluent. This buffers the solution back to the stable range.
-
Analysis: Inject immediately.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.). Amoxicillin Trihydrate Monograph (0260).[2] (Defines Impurity D as Penicilloic acids of Amoxicillin).[1]
-
Bird, A. E., et al. "Structure re-assignment of a metabolite of Ampicillin and amoxicillin and epimerization of their penicilloic acids."[4] Journal of Pharmacy and Pharmacology, 1983. (Establishes the C-5 epimerization mechanism).
-
Haginaka, J., & Wakai, J. "Epimerization of benzylpenicilloic acid in alkaline media." Chemical and Pharmaceutical Bulletin.
-
United States Pharmacopeia (USP).Amoxicillin Related Compounds. (Provides HPLC conditions using pH 5.0 buffer to maintain stability).
Sources
column selection for Amoxicillin sodium salt impurities
Technical Support Center: Amoxicillin Sodium Impurity Profiling
Status: Operational Ticket ID: AMX-IMP-001 Assigned Specialist: Senior Application Scientist
Introduction: The Analytical Challenge
Welcome to the technical support hub for Amoxicillin Sodium analysis. As a researcher, you are likely facing a "perfect storm" of chromatographic challenges: Amoxicillin is an amphoteric
-
Severe Peak Tailing: Caused by the interaction of the amine group with residual silanols on the column stationary phase.[1]
-
On-Column Degradation: The
-lactam ring is hydrolytically unstable, leading to ghost peaks and quantitation errors during long sequences.
This guide moves beyond standard monographs to explain the physics of column selection and troubleshooting for this specific molecule.
Part 1: Column Selection Logic (The Foundation)
You cannot simply pick any "C18" column. For Amoxicillin impurities (Amoxicillic acid, Diketopiperazine, Dimers), the stationary phase must suppress silanol activity while retaining polar degradants.
Critical Column Parameters
| Parameter | Recommendation | Scientific Rationale |
| Bonded Phase | C18 (L1) with Polar Embedding or Shield Technology | Standard C18 often suffers from "dewetting" in high aqueous phases required to retain polar impurities. Polar-embedded groups (e.g., carbamate) prevent this and shield silanols. |
| End-Capping | Double or Triple End-Capped | Crucial. Uncapped silanols act as cation-exchangers for the Amoxicillin amine group, causing tailing. High-density end-capping blocks these sites. |
| Silica Type | Type B (High Purity) | Older "Type A" silica contains metal ions that chelate Amoxicillin, causing broad, asymmetric peaks. Only use high-purity, low-acidity silica. |
| Pore Size | 80 Å – 120 Å | Amoxicillin (MW ~387 Da) and its dimers (~700 Da) are small molecules. Larger pores (300 Å) reduce surface area and retention without benefit. |
| pH Stability | pH 2 – 9 Range | The USP/EP methods typically run at pH 5.0. However, method development often pushes to pH 3.0 to suppress ionization of the carboxylic acid for better retention. |
Decision Logic: Selecting the Right Phase
Figure 1: Decision matrix for selecting the appropriate stationary phase based on regulatory requirements versus performance needs.
Part 2: Troubleshooting & FAQs
This section addresses specific tickets raised by researchers in the field.
Issue A: "My Amoxicillin peak is tailing (Tailing Factor > 2.0)."
Diagnosis: Secondary interactions. The amine group on Amoxicillin is interacting with acidic silanols on the silica surface. Corrective Actions:
-
The "Quick Fix": Add 5-10% Methanol to Mobile Phase A (Buffer). This can wet the surface better and reduce interactions, though it alters selectivity.
-
The Chemical Fix: Ensure your buffer concentration is adequate (at least 25-50 mM). Low ionic strength allows the analyte to "see" the silanols more easily.
-
The Hardware Fix: Replace the column with a "Base-Deactivated" (BDS) C18 or a "Shield" RP18 column.
Issue B: "Ghost peaks appear in blank injections after sample runs."
Diagnosis: Carryover or Degradation. Amoxicillin degrades rapidly in solution to form Amoxicilloic acid and diketopiperazine. Corrective Actions:
-
Check Autosampler Temperature: It is mandatory to keep the sample tray at 4°C. At room temperature, Amoxicillin sodium degrades significantly within 4-6 hours.
-
Needle Wash: Use a strong needle wash (e.g., 50:50 Methanol:Water). Amoxicillin is soluble in water but dimers/oligomers may require organic solvent to remove from the needle.
Issue C: "Early eluting impurities are co-eluting with the void volume."
Diagnosis: Insufficient retention (k' < 1). The impurities are too polar for the current mobile phase conditions. Corrective Actions:
-
Lower Organic Start: Start the gradient at 0-3% Acetonitrile.
-
Ion Suppression: Lower the buffer pH to ~3.0 (if column permits). This protonates the carboxylic acid groups on impurities, making them more hydrophobic and increasing retention on C18.
Troubleshooting Workflow
Figure 2: Step-by-step troubleshooting flow for common chromatographic anomalies in Amoxicillin analysis.
Part 3: Recommended Experimental Protocol
This protocol is a robust synthesis of USP/EP methodologies, optimized for stability and separation power.
Method Type: Gradient RP-HPLC Target: Amoxicillin Sodium and Related Impurities (A, B, C, D, E, F, G, H, I, J, K, L)
Reagents & Mobile Phase
-
Buffer (Mobile Phase A): 0.05 M Potassium Dihydrogen Phosphate (
).[2] Adjust pH to 5.0 ± 0.1 with dilute KOH. Note: Filter through 0.45 µm nylon filter. -
Organic (Mobile Phase B): Acetonitrile (HPLC Grade).
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Preferred: Base Deactivated Silica (BDS) |
| Flow Rate | 1.0 - 1.5 mL/min | Adjust based on backpressure limits. |
| Temperature | Column: Ambient (25°C) | Sample Tray: 4°C (Critical) |
| Detection | UV @ 230 nm | 254 nm is alternative, but 230 nm is more sensitive for impurities. |
| Injection Vol | 10 - 20 µL | Reduce if peak fronting occurs. |
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 99 | 1 | Isocratic hold for polar impurities |
| 2.0 | 99 | 1 | Begin Gradient |
| 25.0 | 80 | 20 | Elution of Amoxicillin & main degradants |
| 40.0 | 20 | 80 | Wash column (remove dimers/trimers) |
| 45.0 | 99 | 1 | Re-equilibration |
References
-
United States Pharmacopeia (USP). Amoxicillin Monograph: Organic Impurities. USP-NF.[3][4]
-
European Pharmacopoeia (Ph.[5] Eur.). Amoxicillin Sodium Monograph 0577. European Directorate for the Quality of Medicines.
-
Thermo Fisher Scientific. EP 8.0 monograph: impurity determination of amoxicillin using a C18 HPLC column.[6] Application Note.
-
Waters Corporation. USP Method Transfer of Amoxicillin Oral Suspension from HPLC to UPLC.[7] Application Note 720002946.
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting (Peak Tailing). Technical Guide.[1]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uspnf.com [uspnf.com]
- 4. lcms.cz [lcms.cz]
- 5. drugfuture.com [drugfuture.com]
- 6. EP 8.0 monograph: impurity determination of amoxicillin using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. waters.com [waters.com]
Amoxicillin Impurity D vs Impurity J retention times
Topic: Amoxicillin Impurity D vs. Impurity J Retention Times: A Chromatographic & Mechanistic Comparison Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Polarity Divergence
In the High-Performance Liquid Chromatography (HPLC) profiling of Amoxicillin, Impurities D and J represent the two extremes of beta-lactam degradation.[1] Their separation is not merely a chromatographic challenge but a diagnostic indicator of the degradation mechanism affecting your sample.[1]
-
Impurity D (Penicilloic Acids): The primary hydrolysis product.[1] It is highly polar, eluting early (often RRT < 1.0 or shortly after the void volume depending on the column).[1] Its presence indicates moisture ingress or pH instability.[1]
-
Impurity J (Amoxicillin Dimer): The primary polymerization product.[1] It is hydrophobic and high molecular weight, eluting late (RRT > 3.0 in standard EP gradients).[1] Its presence indicates high-concentration solution instability or thermal stress.[1]
This guide details the mechanistic origins, validated separation protocols, and troubleshooting strategies to distinguish these critical impurities.
Mechanistic Insight: Why They Separate
To optimize resolution, one must understand the chemical causality driving the retention behavior.
The Degradation Pathway
Impurity D arises from the opening of the beta-lactam ring by water (hydrolysis).[1] Impurity J arises when the free amine of one Amoxicillin molecule attacks the beta-lactam carbonyl of another (nucleophilic attack/dimerization).[1]
Figure 1: Divergent degradation pathways of Amoxicillin leading to Impurity D (Hydrolysis) and Impurity J (Polymerization).[1][2][3][4]
Chromatographic Implications
-
Impurity D (Polarity High): The opening of the lactam ring exposes a second carboxylic acid group (penicilloic acid).[1] At pH 5.0 (standard method), this dicarboxylic acid species is highly ionized, resulting in weak interaction with the C18 stationary phase and early elution.[1]
-
Impurity J (Polarity Low): The formation of the dimer increases the carbon load and molecular weight (approx. 730 Da).[1] The peptide bond formation reduces the effective polarity relative to the surface area, leading to strong hydrophobic interaction with C18 and late elution.
Experimental Protocol: The Self-Validating System
Do not rely on generic methods. The following protocol is aligned with European Pharmacopoeia (EP) 8.0 / 10.0 standards, optimized for the simultaneous detection of early eluting hydrolytic degradants and late-eluting oligomers.
Reagents & Conditions
-
Stationary Phase: C18 end-capped silica (e.g., Thermo Hypersil GOLD or Agilent Zorbax SB-C18), 250 mm x 4.6 mm, 5 µm.[1]
-
Why: A 250mm column is required to generate sufficient theoretical plates to resolve Impurity D from the solvent front and Impurity J from the gradient wash.[1]
-
-
Mobile Phase A: Buffer solution pH 5.0 (99%) + Acetonitrile (1%).[1][5]
-
Buffer Prep: 0.2 M Potassium Dihydrogen Phosphate, adjusted to pH 5.0 with dilute NaOH.
-
-
Mobile Phase B: Buffer solution pH 5.0 (80%) + Acetonitrile (20%).[1][5]
-
Note: The high buffer content in MP-B is critical to maintain ionization control of Impurity J during the gradient.[1]
-
Gradient Program (Standardized)
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0 | 92 | 8 | Isocratic Hold (Impurity D elution) |
| 10 | 92 | 8 | End of Isocratic |
| 35 | 0 | 100 | Linear Ramp (Amox & Mid-eluters) |
| 50 | 0 | 100 | Wash (Impurity J elution) |
| 52 | 92 | 8 | Re-equilibration |
System Suitability Criteria (Self-Validation)
Before running samples, verify the system using a reference solution containing Amoxicillin and Cefadroxil (or specific impurity standards):
-
Resolution: > 2.0 between Amoxicillin and adjacent peaks.
-
Symmetry Factor: 0.8 – 1.5 for the Amoxicillin peak.[1]
-
Impurity J Carryover: Inject a blank after the standard. If a peak appears at ~30-40 mins, increase the "Wash" hold time. Impurity J is notorious for "ghost peak" carryover.[1]
Data Analysis: Retention Time Comparison
The following data summarizes the Relative Retention Times (RRT) observed under the EP gradient conditions described above.
| Compound | Approx.[1][2][3][5][6][7][8][9][10][11][12] RT (min) | RRT (vs Amox) | Identification Characteristic |
| Impurity D | ~ 5.0 | ~ 0.66 | Sharp, early peak.[1] Often fronts if sample pH is too acidic.[1] |
| Amoxicillin | ~ 7.6 | 1.00 | Main Peak.[1] |
| Impurity I | ~ 3.1 | ~ 0.41 | Very early eluter (often co-elutes with void).[1] |
| Impurity C | ~ 24.7 | ~ 3.20 | Late eluter.[1] |
| Impurity J | ~ 29 - 31 | ~ 3.8 - 4.1 | Broad, late peak.[1] Requires extended gradient to elute.[1] |
Note: Retention times vary by column manufacturer.[1] The RRT is the robust metric.[1]
Figure 2: Chromatographic stages required to capture the full polarity range of Amoxicillin impurities.[1]
Troubleshooting & Optimization
Scenario 1: Impurity D is co-eluting with the solvent front.
-
Cause: Phase collapse or insufficient retention of polar species.[1]
-
Fix: Use a "AQ" type C18 column (compatible with 100% aqueous mobile phase) or lower the initial acetonitrile concentration in Mobile Phase A to 0%.
Scenario 2: Impurity J is missing or variable.
-
Cause: Gradient slope is too shallow, or the run time is too short. Impurity J may be eluting in the re-equilibration phase of the next injection (Ghost Peak).[1]
-
Fix: Extend the "Wash" phase (100% B) by 5 minutes.[1] Ensure the column temperature is maintained at 25°C or 40°C (higher temp sharpens Impurity J).[1]
Scenario 3: Impurity J peak is splitting.
-
Cause: Impurity J (Dimer) can exist as diastereomers.[1][12]
-
Insight: This is often normal.[1] Treat the sum of the split peaks as the total Impurity J content unless specific diastereomer separation is required by the monograph.[1]
References
-
European Pharmacopoeia (Ph.[1][3] Eur.) . Monograph 0260: Amoxicillin Sodium.[1] European Directorate for the Quality of Medicines & HealthCare (EDQM).[1]
-
Thermo Fisher Scientific . EP 8.0 Monograph: Impurity Determination of Amoxicillin Using a C18 HPLC Column. Application Note.
-
United States Pharmacopeia (USP) . <621> Chromatography. USP-NF.[1] [1]
-
Agilent Technologies . Analysis of Amoxicillin and Five Impurities on the Agilent 1220 Infinity LC System. Application Note 5991-0986EN.[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. alentris.org [alentris.org]
- 3. researchgate.net [researchgate.net]
- 4. watson-int.com [watson-int.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. britiscientific.com [britiscientific.com]
- 8. store.usp.org [store.usp.org]
- 9. akjournals.com [akjournals.com]
- 10. EP 8.0 monograph: impurity determination of amoxicillin using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Amoxicillin Related Compound J (Amoxicillin Dimer Impurity) - CAS - 2088960-43-2 | Axios Research [axios-research.com]
A Comparative Guide to the Pharmacopoeial Limits of Amoxicillin Impurity D: EP vs. USP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the stringent regulation of impurities is paramount to ensuring the safety and efficacy of drug substances. Amoxicillin, a widely utilized beta-lactam antibiotic, is no exception. Among its potential impurities, Amoxicillin Impurity D, also known as amoxicillin open ring or penicilloic acids of amoxicillin, is of significant interest due to its potential to be formed during the manufacturing process or upon degradation.[1] This guide provides an in-depth technical comparison of the limits and analytical methodologies for Amoxicillin Impurity D as stipulated by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
At a Glance: EP vs. USP Limits for Amoxicillin Impurity D
The acceptance criteria for Amoxicillin Impurity D differ between the two major pharmacopoeias. This divergence in limits necessitates a careful consideration for pharmaceutical manufacturers aiming for global market access.
| Pharmacopoeia | Impurity Name | Acceptance Criterion (Not More Than) |
| European Pharmacopoeia (EP) | Impurity D (penicilloic acids of amoxicillin) | 1.0%[2] |
| United States Pharmacopeia (USP) | Amoxicillin Related Compound D (amoxicillin open ring) | 2.4%[3] |
The "Why" Behind the Limits: A Scientific Rationale
The limits set by pharmacopoeias are based on a thorough evaluation of the impurity's potential impact on the drug's safety and efficacy. The formation of Amoxicillin Impurity D is a result of the hydrolysis of the beta-lactam ring in the amoxicillin molecule. While this impurity itself is not considered to be highly toxic, its presence indicates degradation of the active pharmaceutical ingredient (API), which can lead to a decrease in the drug's potency. The differing limits between the EP and USP may reflect variations in their risk assessment methodologies and the data available at the time of monograph development.
Unveiling the Analytical Approach: A Tale of Two Methods
Both the EP and USP employ High-Performance Liquid Chromatography (HPLC) for the determination of Amoxicillin Impurity D, a testament to the technique's robustness and reliability in separating and quantifying pharmaceutical impurities.[4] However, the specific chromatographic conditions and system suitability requirements exhibit notable differences.
European Pharmacopoeia (EP) Methodology
The EP monograph for amoxicillin trihydrate outlines a gradient HPLC method for the analysis of related substances.[2]
Experimental Protocol (Based on EP General Principles):
-
Solution Preparation:
-
Test Solution: Dissolve a specified amount of the amoxicillin substance under examination in the mobile phase to a known concentration.
-
Reference Solution (a): Prepare a solution of Amoxicillin Trihydrate CRS (Chemical Reference Substance) of a known concentration in the mobile phase.
-
Reference Solution (b): Prepare a solution containing both Amoxicillin Trihydrate CRS and Cefadroxil CRS to verify the resolution of the system.
-
Reference Solution (c): A diluted solution of Reference Solution (a) to be used for quantification.
-
-
Chromatographic System:
-
Column: A stainless steel column (e.g., 0.25 m x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A gradient mixture of two mobile phases, typically a phosphate buffer and an organic modifier like acetonitrile. The exact gradient program is specified in the monograph.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 254 nm.
-
-
System Suitability:
-
The resolution between the peaks due to amoxicillin and cefadroxil in the chromatogram obtained with reference solution (b) must be at least 2.0.[2]
-
-
Analysis:
-
Inject equal volumes of the test solution and reference solution (c).
-
The peak area for any impurity in the chromatogram of the test solution is compared to the peak area of amoxicillin in the chromatogram of reference solution (c) to determine the percentage of the impurity.
-
United States Pharmacopeia (USP) Methodology
The USP monograph for amoxicillin also specifies a liquid chromatographic method for the determination of organic impurities.[5]
Experimental Protocol (Based on USP General Principles):
-
Solution Preparation:
-
Solution A: A phosphate buffer solution adjusted to a specific pH.
-
Test Solution: Dissolve a specified amount of Amoxicillin in Solution A to a known concentration.
-
Standard Solution: A solution of USP Amoxicillin RS (Reference Standard) of a known concentration in Solution A.
-
System Suitability Solution: A solution containing USP Amoxicillin RS, USP Amoxicillin Related Compound A RS, and USP Amoxicillin Related Compound D RS.[6]
-
-
Chromatographic System:
-
Column: A specific L1 packing (octadecylsilane chemically bonded to porous silica or ceramic micro-particles) column (e.g., 4.6-mm × 10-cm; 5-µm).
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and an organic solvent.
-
Flow Rate: Typically around 1.5 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
-
System Suitability:
-
The resolution between the amoxicillin related compound A and amoxicillin peaks must be not less than 1.5.
-
-
Analysis:
-
Inject equal volumes of the Standard solution and the Test solution.
-
The percentage of each impurity is calculated by comparing the peak response of the impurity to the peak response of amoxicillin in the Standard solution, taking into account the relative response factor for Amoxicillin Related Compound D (0.8).[3]
-
Visualizing the Workflow: A Generalized Approach to Impurity Analysis
The following diagram illustrates a generalized workflow for the analysis of pharmaceutical impurities, applicable to both EP and USP methodologies.
Caption: Generalized Workflow for Amoxicillin Impurity Analysis
Key Differences and Considerations for the Analytical Scientist
The primary distinctions between the EP and USP methodologies lie in the specific chromatographic parameters, including the column dimensions, mobile phase composition, flow rate, and detection wavelength. These differences can potentially lead to variations in the separation efficiency and sensitivity of the methods.
For researchers and drug development professionals, it is crucial to:
-
Adhere to the specific monograph: When testing for compliance with a particular pharmacopoeia, the exact methodology outlined in that monograph must be followed.
-
Method Validation: Any analytical method used for quality control must be properly validated to demonstrate its suitability for its intended purpose, as per ICH guidelines.[4]
-
Reference Standards: The use of official reference standards (CRS for EP and RS for USP) is mandatory for pharmacopoeial testing.
Conclusion
The control of Amoxicillin Impurity D is a critical aspect of ensuring the quality of amoxicillin drug products. While both the European Pharmacopoeia and the United States Pharmacopeia mandate the control of this impurity, they employ different acceptance criteria and analytical methodologies. A thorough understanding of these differences is essential for pharmaceutical manufacturers to ensure compliance with global regulatory requirements and to produce safe and effective medicines.
References
-
Amoxicillin Capsules - USP-NF. (2018, April 27). Retrieved from [Link]
-
Amoxicillin. USP36. Retrieved from [Link]
-
Amoxicillin - USP-NF. (2014, December 19). Retrieved from [Link]
-
AMOXICILLIN TRIHYDRATE Amoxicillinum trihydricum. European Pharmacopoeia. Retrieved from [Link]
-
Amoxicillin trihydrate - uspbpep.com. Retrieved from [Link]
-
Amoxicillin. (2025, February 17). USP-NF. Retrieved from [Link]
-
USP Monographs: Amoxicillin - uspbpep.com. Retrieved from [Link]
-
A comparative analysis of pharmacopeial quality standards for antibiotics with respect to bacterial endotoxin limits - POL Scientific. (2025, December 13). Retrieved from [Link]
-
Amoxicillin EP Impurity D | CAS 1642629-94-4 - Veeprho. Retrieved from [Link]
-
Amoxicillin sodium - Print Preview. Retrieved from [Link]
-
Amoxicillin EP Impurities and USP Related Compounds - SynThink Research Chemicals. Retrieved from [Link]
-
Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
-
Raju, C. B., et al. (2014). RP-HPLC Method for Analysis of Related Substances in Amoxicillin Drug Substance. Journal of Chromatographic Science, 52(8), 837-845. Retrieved from [Link]
Sources
A Comparative Guide to the Chemical Stability of Amoxicillin Sodium and Its Primary Degradant, Impurity D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a widely utilized β-lactam antibiotic, is instrumental in treating a broad spectrum of bacterial infections.[1][2] Its efficacy, however, is intrinsically linked to its chemical stability, a factor of paramount importance during manufacturing, storage, and administration.[3] The primary degradation pathway for amoxicillin involves the hydrolysis of the strained β-lactam ring, leading to the formation of Amoxicillin Impurity D, also known as amoxicilloic acid.[4][5] This guide provides an in-depth, objective comparison of the chemical stability of Amoxicillin sodium and its principal degradant, Impurity D, supported by established experimental data and methodologies. Understanding the nuances of their respective stabilities is crucial for the development of robust amoxicillin formulations and for ensuring therapeutic efficacy and safety.
Chemical and Physical Properties: A Foundation for Stability Assessment
A molecule's inherent stability is a direct consequence of its structure and resulting physicochemical properties. Here, we present a comparative overview of Amoxicillin sodium and Impurity D.
| Property | Amoxicillin Sodium | Amoxicillin Impurity D (Amoxicilloic Acid) |
| Synonyms | Amoxicillin natrium | Amoxicillin Related Compound D; Penicilloic Acids of Amoxicillin |
| Molecular Formula | C₁₆H₁₈N₃NaO₅S | C₁₆H₂₁N₃O₆S |
| Molecular Weight | 387.39 g/mol [5][6][7][8][9] | 383.42 g/mol [10] |
| Chemical Structure | Contains a fused β-lactam and thiazolidine ring system. | The β-lactam ring is hydrolyzed, resulting in an open-ring structure with two carboxylic acid groups. |
| Solubility | Very soluble in water.[11] | Soluble in methanol and DMSO.[12] |
| Appearance | White or almost white, very hygroscopic powder.[11] | Off-white solid.[10] |
The critical structural difference lies in the integrity of the β-lactam ring. In Amoxicillin sodium, this four-membered ring is intact and is the pharmacologically active component responsible for inhibiting bacterial cell wall synthesis.[5][13] Conversely, Impurity D represents the inactive, ring-opened hydrolytic product.[5] This fundamental structural divergence is the primary determinant of their differing chemical stabilities.
Comparative Stability Analysis: A Mechanistic Perspective
The stability of Amoxicillin sodium is inherently lower than that of Impurity D due to the strained nature of the β-lactam ring. This ring is susceptible to nucleophilic attack, primarily by water, leading to its irreversible opening and the formation of the more thermodynamically stable Impurity D.[4][14] Therefore, any condition that promotes the degradation of Amoxicillin sodium directly corresponds to the formation of Impurity D.
The Degradation Pathway: From Active Drug to Inactive Impurity
The conversion of Amoxicillin to Impurity D is a hydrolytic process that can be catalyzed by acidic, basic, or enzymatic conditions. This process is a key focus of stability studies in pharmaceutical development.
Caption: Degradation pathway of Amoxicillin Sodium to Impurity D.
Experimental Protocols for Assessing Stability: Forced Degradation Studies
To experimentally evaluate and compare the stability of Amoxicillin sodium and Impurity D, forced degradation (stress testing) studies are employed. These studies expose the compounds to a range of harsh conditions to accelerate degradation and identify potential degradation products.[6][10][11][15] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent drug and its degradants.[8][12][16][17]
Stability-Indicating HPLC Method
A robust HPLC method is the cornerstone of any stability study. The following is a representative stability-indicating method for Amoxicillin:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[17]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to around 5.0) and a suitable organic modifier like methanol or acetonitrile.[16][17]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
This method should be validated to ensure it can accurately separate Amoxicillin from Impurity D and other potential degradation products.[16][17]
Forced Degradation Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on Amoxicillin sodium. These same conditions can be applied to a solution of isolated Impurity D to confirm its higher stability.
1. Acidic Hydrolysis:
-
Objective: To assess stability in an acidic environment.
-
Protocol:
-
Prepare a stock solution of Amoxicillin sodium in a suitable solvent (e.g., water or a methanol/water mixture).
-
Add a sufficient volume of a strong acid (e.g., 0.1 N HCl) to the stock solution.[18]
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
2. Alkaline Hydrolysis:
-
Objective: To evaluate stability in a basic environment. Amoxicillin is known to be particularly susceptible to alkaline hydrolysis.[6][11][15]
-
Protocol:
-
Prepare a stock solution of Amoxicillin sodium.
-
Add a sufficient volume of a strong base (e.g., 0.1 N NaOH) to the stock solution.[18]
-
Follow steps 3-5 from the acidic hydrolysis protocol, neutralizing with an appropriate acid (e.g., 0.1 N HCl).
-
3. Oxidative Degradation:
-
Objective: To determine the susceptibility to oxidation.
-
Protocol:
-
Prepare a stock solution of Amoxicillin sodium.
-
Add a solution of a strong oxidizing agent (e.g., 3% hydrogen peroxide) to the stock solution.[18]
-
Incubate the solution at room temperature for a defined period.
-
At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze by HPLC.
-
4. Thermal Degradation:
-
Objective: To assess the effect of heat on stability.
-
Protocol:
-
Expose a solid sample of Amoxicillin sodium to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours).[18]
-
At each time point, dissolve a portion of the solid sample in a suitable solvent, dilute appropriately, and analyze by HPLC.
-
For solutions, incubate a prepared solution of Amoxicillin sodium at an elevated temperature (e.g., 60°C) and analyze aliquots at various time points.
-
5. Photolytic Degradation:
-
Objective: To evaluate the impact of light exposure on stability.
-
Protocol:
-
Prepare a solution of Amoxicillin sodium.
-
Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
Caption: Experimental workflow for forced degradation studies.
Data Presentation and Interpretation
The results from the forced degradation studies should be presented in a clear and comparative manner.
Expected Outcomes
-
Amoxicillin Sodium: Under all stress conditions, a significant decrease in the peak area corresponding to Amoxicillin sodium is expected, with a concurrent increase in the peak area of Impurity D and potentially other minor degradants. The most pronounced degradation is typically observed under alkaline and thermal stress.[6][11][15][18]
-
Impurity D: When a solution of isolated Impurity D is subjected to the same stress conditions, it is expected to show minimal to no further degradation. This demonstrates its significantly higher stability compared to the parent drug, Amoxicillin sodium.
Tabulated Summary of Expected Stability
| Stress Condition | Amoxicillin Sodium Stability | Impurity D Stability (Expected) | Primary Degradation Product |
| Acidic Hydrolysis | Unstable | Stable | Amoxicillin Impurity D |
| Alkaline Hydrolysis | Highly Unstable[6][11][15] | Stable | Amoxicillin Impurity D |
| Oxidative Degradation | Moderately Unstable | Stable | Various oxidation products |
| Thermal Degradation | Unstable (especially in solution)[3] | Stable | Amoxicillin Impurity D and others[6] |
| Photolytic Degradation | Relatively Stable[6][11][15] | Stable | Minor photoproducts |
Conclusion
The comparative stability analysis unequivocally demonstrates that Amoxicillin sodium is an inherently unstable molecule, primarily due to the reactivity of its β-lactam ring. Its degradation leads to the formation of the more stable, open-ring structure of Impurity D. This fundamental difference in stability is a critical consideration for drug development professionals. By understanding the degradation pathways and employing robust, stability-indicating analytical methods, researchers can develop strategies to minimize the degradation of Amoxicillin sodium in pharmaceutical formulations, thereby ensuring the delivery of a safe and effective therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting thorough stability assessments that are essential for regulatory compliance and the development of high-quality pharmaceutical products.
References
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). R Discovery. Available at: [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). SciELO. Available at: [Link]
-
Tippa, D., & Singh, N. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection. American Journal of Analytical Chemistry, 1, 95-101. Available at: [Link]
-
Amoxicilline. (n.d.). PharmaCompass.com. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF AMOXICILLIN TRIHYDRATE AND CALV. (n.d.). Journal of Complementary Medicine Research. Available at: [Link]
-
Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (n.d.). Academia.edu. Available at: [Link]
-
Suggested degradation pathway of Amoxicillin in an aqueous medium. (n.d.). ResearchGate. Available at: [Link]
-
Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts. (2022). PMC. Available at: [Link]
-
Amoxicillin EP Impurity D. (n.d.). Briti Scientific. Available at: [Link]
-
RP-HPLC method for analysis of related substances in amoxicillin drug substance. (n.d.). AKJournals. Available at: [Link]
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